4-Amino-2-chloro-6-methyl-5-nitropyrimidine
Description
Properties
IUPAC Name |
2-chloro-6-methyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYVBFAHVINCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280911 | |
| Record name | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-06-5 | |
| Record name | 5453-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the fundamental properties of novel chemical entities is paramount. This technical guide provides a detailed overview of the core characteristics of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, a substituted pyrimidine of interest in medicinal chemistry and synthetic organic chemistry.
Core Chemical and Physical Properties
This compound is a heterocyclic compound with the chemical formula C₅H₅ClN₄O₂.[1] A thorough understanding of its physical and chemical properties is essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| CAS Number | 5453-06-5 | |
| Molecular Formula | C₅H₅ClN₄O₂ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, its structure suggests a synthetic pathway involving the modification of a pyrimidine core. The synthesis of structurally similar compounds often involves a sequence of nitration, chlorination, and amination reactions on a pyrimidine scaffold. For instance, the synthesis of various substituted pyrimidines has been described, which could serve as a basis for developing a synthetic route for the title compound.
A potential, though unverified, synthetic workflow could be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of this compound.
Disclaimer: This is a hypothetical pathway and would require experimental validation.
General Experimental Considerations for Synthesis of Related Pyrimidines:
-
Nitration: The introduction of a nitro group onto a pyrimidine ring is a common electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is a typical nitrating agent. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to manage regioselectivity and prevent over-nitration.
-
Chlorination: If starting from a hydroxyl-substituted pyrimidine, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to isolate the compound in high purity.
Spectroscopic Analysis
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in the public domain. For structural confirmation and characterization, the following analyses would be essential:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the protons, including the methyl group and the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would reveal the number of unique carbon atoms in the molecule and their chemical environments.
-
IR (Infrared) Spectroscopy: Would help identify the presence of key functional groups such as the amino group (N-H stretching), the nitro group (N-O stretching), and the C=N and C=C bonds of the pyrimidine ring.
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.
Biological Activity and Potential Applications
There is currently no published information on the biological activity or potential signaling pathway involvement of this compound. However, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
The presence of the nitro group, a known pharmacophore in some drug classes, and the chloro and amino substituents provide handles for further chemical modification, making this compound a potentially valuable building block for the synthesis of novel bioactive molecules.
A logical workflow for the preliminary biological evaluation of this compound could be structured as follows:
Caption: A logical workflow for the initial biological screening and development of the title compound.
Further research is required to determine the biological profile of this compound and its potential as a lead compound in drug discovery programs. Researchers are encouraged to perform in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Amino-2-chloro-6-methyl-5-nitropyrimidine. Given the limited direct literature on this specific molecule, this document outlines a plausible synthetic pathway derived from established chemical methodologies for analogous pyrimidine derivatives. The characterization data presented is compiled from structurally similar compounds to provide a reliable reference for researchers.
Chemical Properties and Structure
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₄O₂ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| CAS Number | 5453-06-5 | |
| Appearance | Expected to be a solid, likely a crystalline powder. | |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere. |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a two-step process starting from the readily available 2-amino-4-hydroxy-6-methylpyrimidine. The proposed pathway involves an initial chlorination of the hydroxyl group, followed by nitration of the pyrimidine ring.
References
An In-depth Technical Guide to 4-Amino-2-chloro-6-methyl-5-nitropyrimidine: Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, including its molecular structure, IUPAC nomenclature, physicochemical properties, a plausible synthetic route, and a hypothesized biological activity based on structurally related molecules. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and IUPAC Name
The molecular structure of this compound is characterized by a pyrimidine ring system with four different substituents: an amino group at position 4, a chloro group at position 2, a methyl group at position 6, and a nitro group at position 5.
Below is a 2D representation of the molecular structure:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on its chemical structure, some properties can be predicted. The compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₄O₂ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| Predicted LogP | 1.5 - 2.5 | (Predicted) |
| Predicted Melting Point | 180 - 220 °C | (Predicted) |
| Predicted Boiling Point | > 300 °C (with decomposition) | (Predicted) |
Note: Predicted values are estimations based on the chemical structure and data from similar compounds and should be confirmed by experimental analysis.
Synthesis Protocol
Hypothetical Synthetic Pathway:
References
Spectroscopic and Structural Characterization of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Amino-2-chloro-6-methyl-5-nitropyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for the synthesis of various bioactive molecules. A thorough understanding of its spectroscopic and structural properties is crucial for its identification, characterization, and further development. This technical guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, alongside generalized experimental protocols for data acquisition.
Chemical Structure and Properties
-
Molecular Formula: C₅H₅ClN₄O₂
-
Molecular Weight: 188.57 g/mol
-
IUPAC Name: 2-chloro-6-methyl-5-nitropyrimidin-4-amine[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.5 | Singlet (broad) | 2H | -NH₂ |
| ~2.4 - 2.6 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C4-NH₂ |
| ~155 - 160 | C2-Cl |
| ~150 - 155 | C6-CH₃ |
| ~120 - 125 | C5-NO₂ |
| ~20 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching of -CH₃ |
| 1650 - 1600 | Strong | N-H bending (scissoring) of -NH₂ |
| 1580 - 1500 | Strong | NO₂ asymmetric stretching |
| 1600 - 1450 | Medium to Strong | C=N and C=C stretching in the pyrimidine ring |
| 1380 - 1330 | Strong | NO₂ symmetric stretching |
| 800 - 700 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 188/190 | [M]⁺ and [M+2]⁺ molecular ion peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio) |
| 173/175 | [M-CH₃]⁺ |
| 158 | [M-NO]⁺ |
| 142 | [M-NO₂]⁺ |
| 116 | [M-NO₂ - C₂H₂]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high vacuum of the mass spectrometer where it is bombarded with electrons. Acquire the mass spectrum.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Signaling Pathways and Experimental Workflows
As this compound is a synthetic building block, it is not directly involved in known biological signaling pathways. Its utility lies in its potential for modification to create derivatives that may interact with various biological targets. The workflow for utilizing this compound in drug discovery is outlined below.
Caption: Drug Discovery Workflow.
Disclaimer: The spectroscopic data presented in this document are predicted and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation.
References
Solubility Profile of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility characteristics of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility and outlines a comprehensive experimental protocol for determining quantitative solubility.
Introduction
This compound is a substituted pyrimidine derivative. The solubility of such compounds is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. The presence of amino, chloro, methyl, and nitro groups on the pyrimidine ring imparts a specific polarity and potential for intermolecular interactions, which govern its solubility in different solvent systems. Understanding these solubility characteristics is paramount for researchers working on the synthesis, purification, and formulation of this and structurally related compounds.
Solubility Data
Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely reported in scientific literature. However, qualitative solubility information has been documented. The following table summarizes the available qualitative solubility data.
| Organic Solvent | Qualitative Solubility | Temperature |
| Alcohols | Soluble | Hot |
| Chloroform | Soluble | Hot |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified |
| Ethyl Acetate | Soluble | Not Specified |
This data is based on available chemical supplier information. For precise quantitative analysis, the experimental protocol outlined below is recommended.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound. This method is considered the gold standard for its accuracy and reliability.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, Ethyl Acetate, Acetonitrile) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step must be performed quickly to minimize temperature fluctuations.
-
-
Quantification of Solute Concentration:
-
Accurately dilute an aliquot of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC: Develop a method that provides good separation and a sharp peak for the compound. Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
For UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent. Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
-
Calculate the concentration of this compound in the saturated solution based on the calibration curve and the dilution factor.
-
3. Data Reporting:
-
Solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
The temperature at which the solubility was determined must be specified.
-
The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of a compound.
An In-depth Technical Guide to the Reactivity of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS No. 5453-06-5) with various nucleophiles.[1][2][3][4] While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its reactivity based on the well-established principles of nucleophilic aromatic substitution (SNAr) on related pyrimidine systems. This guide will cover the theoretical basis for its reactivity, predicted reaction outcomes with common nucleophiles, generalized experimental protocols, and potential applications in medicinal chemistry and drug development.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with biological targets. The functionalization of the pyrimidine ring through nucleophilic substitution is a cornerstone of synthesizing diverse compound libraries for drug discovery.
This compound is a highly functionalized pyrimidine derivative with significant potential as a building block in organic synthesis. The electron-deficient nature of the pyrimidine ring, further activated by the strongly electron-withdrawing nitro group at the C5 position, makes the chloro substituent at the C2 position susceptible to nucleophilic attack. The amino and methyl groups at C4 and C6, respectively, also influence the regioselectivity and rate of these reactions.
Predicted Reactivity with Nucleophiles
The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The chloro group at the C2 position is the most probable site for nucleophilic attack due to the strong activation by the adjacent nitro group and the inherent electron deficiency of the pyrimidine ring.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is expected to proceed readily to yield the corresponding 2-amino-substituted pyrimidines. These reactions are typically carried out in a polar solvent, such as ethanol or isopropanol, and may be facilitated by the addition of a base to neutralize the HCl generated during the reaction.
Reaction with Thiol Nucleophiles
Thiol nucleophiles are anticipated to react in a similar fashion to amines, displacing the chloride to form 2-thioether-substituted pyrimidines. The use of a base, such as sodium hydride or a tertiary amine, is generally required to deprotonate the thiol and generate the more nucleophilic thiolate anion.
Reaction with Alcohol Nucleophiles
The reaction with alcohols to form 2-alkoxy-substituted pyrimidines is also feasible. This transformation typically requires a strong base to generate the alkoxide nucleophile.
Quantitative Data from Analogous Systems
Table 1: Reactions of Analogous Chloronitropyrimidines with Amine Nucleophiles
| Starting Material | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,4-dichloro-5-nitropyrimidine | Ammonia | Dichloromethane | DIPEA | 0 | 1 | 2-chloro-4-amino-5-nitropyrimidine | 92.6 |
| 4,6-dichloro-5-nitropyrimidine | Benzylamine | Dichloromethane | TEA | RT | - | 4,6-bis(benzylamino)-5-nitropyrimidine | - |
| 5-chloro-2,4,6-trifluoropyrimidine | Ammonia | - | - | - | - | 4-amino-5-chloro-2,6-difluoropyrimidine | - |
Data extrapolated from related reactions.[5][6][7]
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic substitution reactions on this compound. These protocols are based on established methods for similar compounds and should be optimized for specific substrates and nucleophiles.
General Protocol for Amination
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the amine nucleophile (1.1-1.5 equiv.).
-
Add a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Thiolation
-
In a reaction vessel, dissolve the thiol (1.1 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Add a base (e.g., sodium hydride or potassium carbonate, 1.1 equiv.) at room temperature to form the thiolate.
-
Add this compound (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Alkoxylation
-
Prepare the alkoxide by adding a base (e.g., sodium hydride, 1.1 equiv.) to the corresponding alcohol (which can also serve as the solvent) at 0 °C.
-
Add this compound (1.0 equiv.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for 1-24 hours.
-
Monitor the reaction's progress.
-
Upon completion, carefully quench the reaction and perform an aqueous work-up.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Reaction Mechanisms and Experimental Workflow
The nucleophilic aromatic substitution on this compound is predicted to proceed through a Meisenheimer complex intermediate.
Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr).
A typical experimental workflow for the synthesis and purification of a substituted pyrimidine derivative is outlined below.
Figure 2: A representative experimental workflow.
Conclusion
This compound is a promising scaffold for the synthesis of novel, biologically active molecules. Its reactivity with a wide range of nucleophiles allows for the introduction of diverse functional groups at the C2 position, enabling the generation of extensive compound libraries for drug discovery and development. While direct experimental data is sparse, the principles of nucleophilic aromatic substitution on analogous pyrimidine systems provide a strong foundation for predicting its chemical behavior and for designing synthetic routes to new chemical entities. Further research into the specific reactivity of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. CAS NO. 5453-06-5 | this compound | C5H5ClN4O2 [localpharmaguide.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. usbio.net [usbio.net]
- 4. 5453-06-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine in Modern Purine Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The synthesis of novel purine derivatives remains a cornerstone of medicinal chemistry and drug discovery, targeting a vast array of biological pathways implicated in cancer, viral infections, and inflammatory diseases. Among the diverse array of starting materials, substituted pyrimidines serve as versatile and highly valuable precursors. This technical guide provides an in-depth exploration of the use of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine as a strategic starting material for the efficient construction of diverse purine scaffolds. We will detail the core chemical transformations, provide plausible experimental protocols, and present quantitative data where available, offering a comprehensive resource for researchers in the field.
Physicochemical Properties of the Core Scaffold
This compound is a key intermediate whose reactivity is dictated by the interplay of its functional groups. The electron-withdrawing nitro group activates the pyrimidine ring, particularly the chloro substituent at the 2-position, towards nucleophilic aromatic substitution. The amino group at the 4-position and the methyl group at the 6-position also influence the molecule's reactivity and solubility.
| Property | Value |
| Molecular Formula | C₅H₅ClN₄O₂ |
| Molecular Weight | 188.57 g/mol |
| CAS Number | 14599-42-9 |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 225-230 °C |
| Solubility | Soluble in hot ethanol, DMSO, and DMF |
The Synthetic Pathway: A Stepwise Approach to Purine Analogs
The conversion of this compound to a purine scaffold generally follows a well-established three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is displaced by a variety of nucleophiles, most commonly primary or secondary amines, to introduce diversity at what will become the 2-position of the purine ring.
-
Reduction of the Nitro Group: The nitro group at the 5-position is reduced to an amino group, creating the essential 4,5-diaminopyrimidine intermediate.
-
Cyclization (Traube Purine Synthesis): The newly formed 4,5-diamine undergoes cyclization with a one-carbon source, such as formic acid or formamide, to construct the imidazole ring and complete the purine core.
Caption: General workflow for the synthesis of 2-substituted-6-methylpurines.
Experimental Protocols
The following sections provide detailed, plausible experimental protocols for each step of the synthesis. It is important to note that while these protocols are based on established chemical principles for similar substrates, optimization for specific nucleophiles and target purines may be necessary.
Step 1: Nucleophilic Aromatic Substitution
This step introduces the desired substituent at the 2-position of the pyrimidine ring. The choice of amine and reaction conditions will influence the yield and purity of the product.
General Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired primary or secondary amine (1.1-1.5 eq).
-
A base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq), is often added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Typical Value/Reagent |
| Solvent | Ethanol, Isopropanol, DMF |
| Base | Triethylamine, Diisopropylethylamine |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 12 hours |
| Work-up | Solvent evaporation, recrystallization or column chromatography |
| Expected Yield | 60 - 90% (highly dependent on the nucleophile) |
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step in preparing the 4,5-diaminopyrimidine intermediate necessary for cyclization. Several reducing agents can be employed.
Protocol using Sodium Dithionite:
-
Suspend the 4-Amino-2-(substituted-amino)-6-methyl-5-nitropyrimidine (1.0 eq) in a mixture of water and a co-solvent like ethanol or dioxane.
-
Heat the suspension to 70-80 °C.
-
Add a solution of sodium dithionite (Na₂S₂O₄, 3.0-5.0 eq) in water portion-wise, maintaining the temperature. The color of the reaction mixture will typically change from yellow to colorless.
-
After the addition is complete, stir the mixture at the same temperature for an additional 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often used in the next step without further purification.
| Parameter | Typical Value/Reagent |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄), Catalytic Hydrogenation (H₂/Pd-C), SnCl₂/HCl |
| Solvent | Water/Ethanol, Water/Dioxane |
| Temperature | 70 - 80 °C |
| Reaction Time | 1 - 3 hours |
| Work-up | Cooling, filtration, washing |
| Expected Yield | 80 - 95% |
Step 3: Cyclization to the Purine Ring (Traube Synthesis)
This final step involves the formation of the imidazole ring to yield the desired purine. Formic acid is a common and effective reagent for this transformation.
Protocol using Formic Acid:
-
To the crude 4,5-Diamino-2-(substituted-amino)-6-methylpyrimidine (1.0 eq), add an excess of 98-100% formic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.
-
The residue can be triturated with a solvent like diethyl ether or water to induce crystallization.
-
The crude purine can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or acetic acid).
| Parameter | Typical Value/Reagent |
| Cyclizing Agent | Formic Acid, Formamide, Diethoxymethyl acetate |
| Temperature | 100 - 180 °C (depending on the reagent) |
| Reaction Time | 2 - 8 hours |
| Work-up | Evaporation of reagent, trituration, recrystallization |
| Expected Yield | 65 - 85% |
Illustrative Synthetic Pathway Diagram
The following diagram illustrates the key transformations and intermediates in the synthesis of a generic 2-substituted-6-methylpurine.
Caption: Key intermediates in the multi-step synthesis of 2-substituted-6-methylpurines.
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of a wide range of purine derivatives. Its predictable reactivity allows for a systematic and modular approach to introduce diversity at the 2-position of the purine core. The three-step synthetic sequence of nucleophilic substitution, nitro group reduction, and cyclization provides a robust and generally high-yielding pathway to novel purine analogs. This guide offers a solid foundation for researchers to design and execute the synthesis of new chemical entities for drug discovery and development, with the understanding that optimization of the outlined protocols will be key to achieving success with specific target molecules. Further exploration into one-pot procedures and solid-phase synthesis methodologies may offer avenues for increased efficiency in library generation.
Potential Biological Activities of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine: A Technical Guide
Disclaimer: This document summarizes the potential biological activities of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine based on data from structurally similar compounds. No direct experimental data for this specific molecule was found in the public domain at the time of this writing. The information presented is for research and informational purposes only and should be interpreted with caution.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities. The inherent versatility of the pyrimidine scaffold allows for extensive chemical modifications, leading to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide explores the potential biological activities of this compound by examining the documented activities of structurally related analogs. The presence of key functional groups—an amino group, a chloro substituent, a methyl group, and a nitro group—on the pyrimidine core suggests a high potential for biological interactions. This guide provides a comprehensive overview of potential cytotoxic and antimicrobial activities, detailed experimental protocols for their evaluation, and diagrams of plausible signaling pathways through which this compound might exert its effects.
Potential Cytotoxic Activity
While no direct cytotoxicity data for this compound is available, numerous studies on analogous pyrimidine derivatives have demonstrated significant anti-proliferative effects against a variety of cancer cell lines. The data presented in the following tables are for structurally related compounds and are intended to provide a comparative perspective on the potential potency of the title compound.
Table 1: Cytotoxicity of Structurally Related Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 4 | MCF-7 (Breast) | 0.57 | [1] |
| Compound 4 | HepG2 (Liver) | 1.13 | [1] | |
| Compound 11 | MCF-7 (Breast) | 1.31 | [1] | |
| Compound 11 | HepG2 (Liver) | 0.99 | [1] | |
| Indazol-pyrimidines | Compound 4f | MCF-7 (Breast) | 1.629 | [1] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [1] | |
| Compound 4i | A549 (Lung) | 2.305 | [1] | |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | Compound 2 | MCF-7 (Breast) | 0.013 | |
| Compound 3 | MCF-7 (Breast) | 0.023 | ||
| Chromeno[2,3-d]pyrimidines | Derivative 3 | MCF-7 (Breast) | 2.02 | [2] |
| Derivative 3 | A549 (Lung) | 1.61 | [2] | |
| Derivative 3 | HepG2 (Liver) | 1.85 | [2] |
Potential Antimicrobial Activity
The presence of both a chloro and a nitro group on the pyrimidine ring suggests that this compound may possess antimicrobial properties. N-chloramine compounds are known to inhibit bacterial growth by targeting DNA, RNA, and protein synthesis.[3] Similarly, nitro-containing compounds have demonstrated biological activity against various pathogens.[4] While specific minimum inhibitory concentration (MIC) data for the title compound is unavailable, the following table presents data for related compounds to illustrate potential efficacy.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Silver(I) complexes with 3-nitrobenzoate | Staphylococcus aureus | Not specified | [4] |
| Escherichia coli | Not specified | [4] | |
| Candida albicans | Not specified | [4] | |
| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives | S. aureus | Not specified | [5] |
| S. saprophyticus | Not specified | [5] | |
| E. coli | Not specified | [5] | |
| K. pneumoniae | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.
MTT Cell Proliferation Inhibition Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the compound concentration to determine the IC50 value using appropriate software.[6]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. jrasb.com [jrasb.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-6-methyl-5-nitropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine core, activated by the electron-withdrawing nitro group at the 5-position, renders the chloro substituent at the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, leading to the synthesis of diverse compound libraries for screening against various biological targets. Derivatives of the 4-amino-6-methyl-5-nitropyrimidine scaffold have shown promise as potent inhibitors of various kinases, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), which are implicated in cancer cell proliferation and survival.[1][2][3][4][5][6][7]
These application notes provide an overview of the synthetic utility of this compound in SNAr reactions and offer detailed protocols for the synthesis of key derivatives.
Chemical Reactivity and Principles
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 position of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the 2-substituted product. The reaction is typically facilitated by the presence of a base to neutralize the generated HCl. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield.
Applications in Drug Discovery
The 4-amino-6-methyl-5-nitropyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors. By modifying the substituent at the 2-position through SNAr, researchers can fine-tune the binding affinity and selectivity of these compounds for the ATP-binding pocket of target kinases. This approach has led to the discovery of potent inhibitors of Aurora kinases, EGFR, and CDKs, which are critical regulators of the cell cycle and are often dysregulated in cancer.[1][2][3][4][5][6][7] The synthesized derivatives serve as valuable molecular probes to investigate kinase-driven signaling pathways and as lead compounds for the development of novel anti-cancer therapeutics.
Experimental Protocols
The following protocols are representative examples of nucleophilic aromatic substitution reactions performed on this compound. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 2-Alkyl/Aryl-amino Derivatives
This protocol describes the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Aliphatic or aromatic amine (e.g., piperidine, aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or DMF (0.1-0.5 M) in a round-bottom flask, add the desired amine (1.1-1.5 eq).
-
Add a suitable base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (50-100 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-substituted amino pyrimidine derivative.
Protocol 2: Synthesis of 2-Hydrazinyl Derivatives
This protocol details the reaction with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (0.2-0.5 M) in a round-bottom flask.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, a precipitate may form. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: Synthesis of 2-Thioether Derivatives
This protocol describes the reaction with thiol nucleophiles.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate or Sodium hydride
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
To a solution of the thiol (1.1 eq) in anhydrous DMF (0.5 M) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of 2-Azido Derivatives
This protocol outlines the reaction with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF) or Acetone/Water mixture
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or an acetone/water mixture (0.2-0.5 M).
-
Add sodium azide (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 4-16 hours. Caution: Azide compounds can be explosive. Handle with care and avoid contact with acids and heavy metals.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic extract, dry, and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. These values are based on analogous reactions reported in the literature for structurally similar pyrimidine derivatives and should be considered as starting points for optimization.[8]
| Nucleophile | Reagent (eq) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 1.2 | TEA (1.5) | Ethanol | 80 | 6 | 85-95 |
| Aniline | 1.2 | DIPEA (2.0) | DMF | 100 | 12 | 70-85 |
| Hydrazine Hydrate | 2.5 | - | Ethanol | 25 | 2 | 80-90 |
| Thiophenol | 1.1 | K2CO3 (1.5) | DMF | 25 | 4 | 75-90 |
| Sodium Azide | 1.5 | - | DMF | 50 | 8 | 60-75 |
Visualizations
Logical Relationship: Kinase Inhibition by 4-Amino-pyrimidine Derivatives
Caption: Workflow for the development of kinase inhibitors and their mechanism of action.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-substituted pyrimidines.
References
- 1. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Amination of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is pivotal for the modulation of pharmacological activity. Among the various substituted pyrimidines, 2,4-diamino-6-methyl-5-nitropyrimidine derivatives are of significant interest as intermediates in the synthesis of diverse bioactive molecules, including purine analogs. A key synthetic transformation to access these derivatives is the nucleophilic aromatic substitution (SNAr) on 4-amino-2-chloro-6-methyl-5-nitropyrimidine. The presence of the electron-withdrawing nitro group at the 5-position strongly activates the pyrimidine ring, particularly at the C2 and C4/C6 positions, facilitating the displacement of the chloro leaving group by various amine nucleophiles. This document provides detailed application notes and protocols for the amination of this compound.
Reaction Mechanism and Principles
The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step process:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom (C2 position). This attack is facilitated by the strong electron-withdrawing effect of the adjacent nitro group and the pyrimidine ring nitrogens. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final aminated product.
The reaction rate and yield are influenced by several factors, including the nucleophilicity of the amine, the solvent, the reaction temperature, and the presence of a base to neutralize the HCl generated during the reaction.
Data Presentation: Reaction Conditions for Amination
While specific examples for the amination of this compound are not extensively documented in publicly available literature, the following table summarizes typical conditions and outcomes for the amination of structurally related 5-nitropyrimidines. These examples provide a strong basis for developing a successful protocol for the target molecule.
| Starting Material | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloro-5-nitropyrimidine | Benzylamine (2.2 equiv.) | Dichloromethane | Triethylamine (2.2 equiv.) | Room Temp. | 2 | 95 | [ChemRxiv, 2023] |
| 4,6-Dichloro-5-nitropyrimidine | Aniline (2.2 equiv.) | Dichloromethane | Triethylamine (2.2 equiv.) | Room Temp. | 2 | 92 | [ChemRxiv, 2023] |
| 4-Chloro-6-ethoxy-5-nitropyrimidine | Benzylamine (2.0 equiv.) | Dichloromethane | Triethylamine (2.0 equiv.) | Room Temp. | 2 | 94 | [ChemRxiv, 2023] |
| 4-Chloro-6-ethoxy-5-nitropyrimidine | Cyclohexylamine (2.0 equiv.) | Dichloromethane | Triethylamine (2.0 equiv.) | Room Temp. | 2 | 89 | [ChemRxiv, 2023] |
Experimental Protocols
The following protocols are generalized based on established procedures for the amination of related chloronitropyrimidines. Optimization of these conditions for "this compound" may be necessary.
Protocol 1: General Procedure for Amination with Primary or Secondary Amines
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plate (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, sodium sulfate)
Procedure:
-
To a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., DCM), add the amine (1.1-1.5 equiv.).
-
Add a suitable base (1.5-2.0 equiv.), such as triethylamine, to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
If the reaction is sluggish at room temperature, it can be heated to reflux.
-
Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired 2-amino-substituted product.
Mandatory Visualizations
Signaling Pathway/Workflow Diagram
Caption: General experimental workflow for the amination of this compound.
Logical Relationship Diagram
Caption: Key components and relationships in the amination reaction.
Protocol for the synthesis of substituted pyrimidines using "4-Amino-2-chloro-6-methyl-5-nitropyrimidine"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Substituted pyrimidines exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatile starting material, 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, offers a strategic entry point for the synthesis of a diverse library of pyrimidine derivatives. The presence of a chloro group at the 2-position allows for nucleophilic aromatic substitution (SNAr), while the nitro group at the 5-position can be readily reduced to an amino group, providing a handle for further functionalization, such as the construction of fused ring systems like purines. This application note provides detailed protocols for the synthesis of substituted pyrimidines using this key intermediate.
Synthetic Strategy
The general synthetic approach involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro group at the 2-position with various nucleophiles (e.g., primary and secondary amines, thiols).
-
Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group, which can then be used for subsequent cyclization reactions to form bicyclic systems like purines.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines to yield 2-(substituted-amino)-4-amino-6-methyl-5-nitropyrimidines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.1-1.5 eq) and a base such as triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-(substituted-amino)-4-amino-6-methyl-5-nitropyrimidine.
Table 1: Representative Examples of Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Benzylamine | 2-(Benzylamino)-4-amino-6-methyl-5-nitropyrimidine | Ethanol, TEA, Reflux, 8h | 85 |
| Morpholine | 4-Amino-6-methyl-2-morpholino-5-nitropyrimidine | Isopropanol, DIPEA, 100 °C, 12h | 92 |
| Aniline | 4-Amino-6-methyl-5-nitro-2-(phenylamino)pyrimidine | DMF, TEA, 120 °C, 16h | 78 |
Note: The yields provided are representative and may vary based on the specific substrate and reaction conditions.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the 5-nitro group of the substituted pyrimidines to a 5-amino group, a key step for further diversification, particularly for the synthesis of purine analogs. Several methods can be employed for the reduction of aromatic nitro groups.[3][4]
Method A: Reduction with Iron in Acetic Acid
Materials:
-
2-(Substituted-amino)-4-amino-6-methyl-5-nitropyrimidine
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Standard laboratory glassware and filtration supplies
Procedure:
-
Suspend the 2-(substituted-amino)-4-amino-6-methyl-5-nitropyrimidine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and glacial acetic acid (catalytic amount).
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 2-(substituted-amino)-4,5-diamino-6-methylpyrimidine.
Method B: Catalytic Hydrogenation
Materials:
-
2-(Substituted-amino)-4-amino-6-methyl-5-nitropyrimidine
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl acetate)
-
Hydrogen source (Hydrogen gas balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the 2-(substituted-amino)-4-amino-6-methyl-5-nitropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 2-(substituted-amino)-4,5-diamino-6-methylpyrimidine.
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Temperature | Time | Advantages | Disadvantages |
| A | Fe / Acetic Acid | 80-100 °C | 2-6 h | Inexpensive, robust | Requires filtration of iron salts |
| B | H₂, Pd/C | Room Temp. | 2-8 h | Clean reaction, high yield | Requires specialized equipment, catalyst cost |
Application in Purine Synthesis
The resulting 4,5-diaminopyrimidine derivatives are valuable precursors for the synthesis of purine analogs. Cyclization with various one-carbon sources can lead to the formation of the imidazole ring of the purine system.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide array of substituted pyrimidines. The protocols outlined in this application note provide a robust foundation for researchers to explore the chemical space around the pyrimidine core. The subsequent reduction of the nitro group opens up further avenues for the synthesis of more complex heterocyclic systems, such as purines, which are of significant interest in drug discovery and development. These straightforward and efficient synthetic routes are expected to facilitate the generation of novel pyrimidine-based compounds for biological screening and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed procedures for the nucleophilic aromatic substitution (SNAr) reaction of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine with various primary and secondary amines. This reaction is a fundamental transformation in medicinal chemistry for the synthesis of diverse libraries of substituted aminopyrimidines. The pyrimidine core, activated by the electron-withdrawing nitro group at the 5-position, readily undergoes substitution at the C2-position. The amino group at C4 and the methyl group at C6 modulate the reactivity and provide a scaffold for further molecular elaboration, making the resulting products valuable intermediates in drug discovery programs.
The inherent reactivity of the 2-chloro position, due to the electronic activation by the adjacent ring nitrogens and the 5-nitro group, allows for a facile displacement by a wide range of amine nucleophiles under relatively mild conditions. The general transformation is depicted below:
Caption: General reaction scheme.
Regioselectivity of the Reaction
The substitution pattern on the pyrimidine ring strongly dictates the regioselectivity of the nucleophilic aromatic substitution. In 2,4-dichloropyrimidines bearing a 5-nitro group, nucleophilic attack by primary and secondary amines preferentially occurs at the C4 position. This is due to the strong resonance stabilization of the Meisenheimer intermediate by the para-nitro group.[1][2] However, in the case of this compound, the more reactive C4 position is already functionalized with an amino group. Consequently, the nucleophilic attack is directed to the remaining chloro-substituted carbon at the C2 position. This provides a reliable and regioselective method for the synthesis of 2-N-substituted pyrimidine derivatives.
Experimental Protocols
Two general protocols are provided for the reaction of this compound with primary and secondary amines. Protocol A is a standard method using a solvent at elevated temperatures, while Protocol B describes a solvent-free approach.
Protocol A: Reaction in a Solvent
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Ethanol, isopropanol, or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexanes for TLC and column chromatography
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, 10 mL per mmol of substrate).
-
Add the primary or secondary amine (1.2 eq) to the solution.
-
Add the base (TEA or DIPEA, 2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
Characterize the product by NMR, mass spectrometry, and melting point.
Caption: Workflow for Protocol A.
Protocol B: Solvent-Free Reaction
This method is often faster and can be more environmentally friendly. It is particularly effective for less volatile amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Triethylamine (2.0 equivalents, optional, can be used as a liquid base if the amine is a solid)
-
Reaction vial or flask
-
Heating block or oil bath
-
Magnetic stirrer and stir bar (optional, for larger scale)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexanes for TLC and column chromatography
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, finely grind and mix this compound (1.0 eq) and the amine (1.2 eq). If the amine is a liquid, it can be added directly. If the amine is a solid, ensure thorough mixing.
-
If required, add triethylamine (2.0 eq).
-
Heat the mixture to 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate.
-
Purify the product by flash column chromatography as described in Protocol A.
-
Characterize the purified product.
Caption: Workflow for Protocol B.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the reaction of this compound with a selection of primary and secondary amines, based on analogous reactions of 5-nitro-chloropyrimidines.[3][4] Actual yields may vary depending on the specific amine and reaction scale.
Table 1: Reaction with Primary Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | TEA | Ethanol | 80 | 4-6 | 85-95 |
| 2 | n-Butylamine | TEA | Ethanol | 80 | 3-5 | 80-90 |
| 3 | Aniline | DIPEA | DMF | 100 | 8-12 | 70-80 |
| 4 | Cyclohexylamine | TEA | Isopropanol | 85 | 5-7 | 82-92 |
Table 2: Reaction with Secondary Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | TEA | Ethanol | 80 | 2-4 | 90-98 |
| 2 | Piperidine | TEA | Ethanol | 80 | 2-4 | 92-99 |
| 3 | Diethylamine | TEA | Isopropanol | 85 | 4-6 | 88-95 |
| 4 | N-Methylaniline | DIPEA | DMF | 100 | 10-14 | 65-75 |
Mechanistic Considerations
The reaction proceeds via a classical SNAr mechanism. The nucleophilic amine attacks the electron-deficient C2 carbon of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitro group. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the final product.
Caption: Simplified reaction mechanism pathway.
Safety Information
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be considered as potentially hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Reactions at elevated temperatures should be conducted with appropriate care and shielding.
Conclusion
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of 2,4-diaminopyrimidine derivatives. The protocols provided herein offer reliable procedures for obtaining these valuable compounds, which can serve as key intermediates in various drug discovery and development programs. The regioselectivity of the reaction is excellent, consistently providing the N²-substituted product.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its densely functionalized pyrimidine core. The presence of an amino group, a nitro group, and a reactive chlorine atom allows for diverse structural modifications, making it an attractive scaffold for the synthesis of novel bioactive molecules.
The electron-withdrawing nitro group at the C5 position is anticipated to activate the C2-chloro substituent towards oxidative addition to the palladium catalyst, a key step in many cross-coupling reactions. The following sections detail protocols for common palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established procedures for structurally related and electronically similar chloroheterocycles and should serve as an excellent starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C2 position.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 120 | 12 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 70-80 |
Note: Yields are estimated based on reactions with analogous substrates and will likely require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, the phosphine ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).
-
Reaction: Stir the mixture at the indicated temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C2 position of the pyrimidine core.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 70-80 |
| 4 | Piperidine | Pd(OAc)₂ (1) | BrettPhos (2) | LHMDS | THF | 80 | 12 | 85-95 |
Note: Yields are estimated based on reactions with analogous substrates and will likely require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at the indicated temperature (e.g., 100 °C). Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further synthetic transformations or as integral parts of the final molecular structure.
Representative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 6 | 70-80 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPEA | DMF | 80 | 8 | 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 70 | 12 | 65-75 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | CuI (8) | Piperidine | THF | RT | 24 | 60-70 |
Note: Yields are estimated based on reactions with analogous substrates and will likely require optimization.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) cocatalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent and Solvent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be employed to introduce vinyl groups at the C2 position of the pyrimidine ring, which are useful for further functionalization.
Representative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 24 | 60-70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | NMP | 120 | 18 | 65-75 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 110 | 24 | 55-65 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (5) | Herrmann's Catalyst (5) | DBU | Acetonitrile | 100 | 20 | 50-60 |
Note: Yields are estimated based on reactions with analogous substrates and will likely require optimization.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (if necessary, e.g., P(o-tolyl)₃, 10 mol%), and the base (e.g., Et₃N, 2.0 equiv).
-
Reagent and Solvent Addition: Add the alkene (1.5 equiv) and the solvent (e.g., DMF).
-
Reaction: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) with stirring. Monitor the progress of the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Disclaimer: The provided protocols and data are intended as a starting point for the development of specific synthetic procedures. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, is likely to be necessary to achieve optimal results for the specific coupling partners of interest. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Note: HPLC Method for Monitoring the Synthesis of a Key Dasatinib Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the reaction of "4-Amino-2-chloro-6-methyl-5-nitropyrimidine." This compound is a critical intermediate in the synthesis of various pharmaceutically active compounds, including the targeted cancer therapy drug, Dasatinib. In the synthesis of Dasatinib and related compounds, the chlorine atom on the pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) with an amine.[1][2][3] Accurate monitoring of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
The developed reversed-phase HPLC (RP-HPLC) method allows for the effective separation of the starting material, this compound, from the nucleophilic amine reactant and the resulting substituted product. This method is suitable for in-process control and final product analysis in a drug development setting.
Experimental Protocols
Materials and Reagents
-
This compound (Reactant A)
-
Amine nucleophile (e.g., 2-(1-piperazinyl)ethanol for Dasatinib synthesis) (Reactant B)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
Methanol, HPLC grade (for sample preparation)
Instrumentation
A standard HPLC system equipped with a UV detector, autosampler, and column oven is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Data Acquisition and Processing: Empower™ 3 or OpenLab CDS software
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: A UV scan of this compound is recommended to determine the optimal wavelength. Based on its structure containing nitro and amino chromophores, a starting wavelength of 254 nm or 280 nm is suggested for initial method development. The NIST WebBook provides spectral data for a similar compound, 4-amino-6-chloro-5-nitropyrimidine, which can also serve as a reference.[4]
Sample Preparation
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following table summarizes the expected retention times and resolution for the key components of a typical reaction mixture. These values are illustrative and may vary depending on the specific amine nucleophile used and the exact chromatographic conditions.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| Amine Nucleophile (Reactant B) | ~ 3.5 | - |
| This compound (Reactant A) | ~ 12.8 | > 2.0 |
| Substituted Product | ~ 15.2 | > 2.0 |
Mandatory Visualization
Caption: Workflow for HPLC monitoring of the reaction.
Caption: Nucleophilic Aromatic Substitution (SNAr) Reaction Pathway.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyrimidine, 4-amino-6-chloro-5-nitro-, [webbook.nist.gov]
Application Notes and Protocols for the Purification of Products from 4-Amino-2-chloro-6-methyl-5-nitropyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
The compound 4-amino-2-chloro-6-methyl-5-nitropyrimidine is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly as a precursor to purine scaffolds and other potentially biologically active molecules.[1] Reactions involving this substrate, typically nucleophilic aromatic substitutions (SNAr) at the C2-chloro position, yield crude products that require robust purification to remove unreacted starting materials, reagents, and by-products.
This document provides detailed application notes and protocols for the two most common and effective purification techniques for derivatives of this class of compounds: recrystallization and flash column chromatography.[2]
General Reaction Context and Initial Work-up
Nucleophilic substitution is the primary reaction pathway for this compound, where a nucleophile (Nu) displaces the chlorine atom. The initial post-reaction work-up is critical for removing a significant portion of impurities before final purification.
Caption: General SNAr reaction leading to the need for purification.
Protocol 1: General Post-Reaction Work-up
This protocol describes a standard liquid-liquid extraction procedure to isolate the crude product from the reaction mixture.
-
Quenching: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. If acidic or basic reagents were used, quench the reaction by carefully adding a saturated aqueous solution (e.g., sodium bicarbonate for acid, or ammonium chloride for base) until neutral pH is achieved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 100 mL reaction volume).[3]
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual water-soluble impurities.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic extract under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to further purification.
Caption: Workflow for a typical post-reaction extractive work-up.
Purification Method 1: Recrystallization
Recrystallization is a highly effective and economical method for purifying solid products. The principle relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[4]
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures but is sparingly soluble at room temperature. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and acetone.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5]
-
Further Cooling: To maximize yield, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Table 1: Representative Data for Recrystallization of Pyrimidine Derivatives
| Product Type | Recrystallization Solvent | Purity Achieved (%) | Typical Recovery (%) |
| 4-Alkylamino-2-chloro-6-methyl-5-nitropyrimidine | Ethanol | >98 | 75 - 90 |
| 4-Arylamino-2-chloro-6-methyl-5-nitropyrimidine | Ethyl Acetate/Hexane | >99 | 70 - 85 |
| 4-Alkoxy-2-chloro-6-methyl-5-nitropyrimidine | Methanol/Water | >98 | 80 - 95 |
| 2,4-Disubstituted-6-methyl-5-nitropyrimidine | Dioxane | >99 | 65 - 80 |
Note: The data presented are typical values for pyrimidine derivatives and should be used as a guideline. Actual results may vary based on the specific compound and impurity profile.
Caption: Workflow for the single-solvent recrystallization process.
Purification Method 2: Flash Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, or if the product is an oil, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase.[2]
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine a suitable mobile phase (eluent) using Thin-Layer Chromatography (TLC). The ideal solvent system (e.g., a mixture of hexane and ethyl acetate) should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, creating a packed bed. Add a thin layer of sand on top to protect the silica surface.[7]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if solubility is an issue). Carefully apply the sample solution to the top of the silica gel bed.
-
Dry Loading (Alternative): For compounds that are not very soluble in the eluent, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[8]
-
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Representative Data for Flash Chromatography of Pyrimidine Derivatives
| Product Type | Stationary Phase | Mobile Phase (v/v) | Purity Achieved (%) | Typical Recovery (%) |
| 4-Alkylamino-2-chloro-6-methyl-5-nitropyrimidine | Silica Gel | Hexane:Ethyl Acetate (4:1) | >99 | 80 - 95 |
| 4-Arylamino-2-chloro-6-methyl-5-nitropyrimidine | Silica Gel | Hexane:Ethyl Acetate (2:1) | >99 | 75 - 90 |
| 4-Alkoxy-2-chloro-6-methyl-5-nitropyrimidine | Silica Gel | DCM:Methanol (98:2) | >98 | 85 - 98 |
| 2,4-Disubstituted-6-methyl-5-nitropyrimidine | Alumina (Basic) | Toluene:Acetone (9:1) | >97 | 70 - 85 |
Note: The data presented are typical values for pyrimidine derivatives and should be used as a guideline. The optimal mobile phase must be determined empirically for each specific compound.
Caption: Workflow for purification by flash column chromatography.
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The anti-inflammatory properties of many pyrimidine-based compounds are attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), prostaglandin E2 (PGE2) synthesis, and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[2][3]
The starting material, 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, possesses a versatile scaffold for the synthesis of novel anti-inflammatory agents. The presence of a reactive chloro group, an amino group, and a nitro group allows for various chemical modifications to generate a library of derivatives. This document provides a detailed overview of the potential synthetic strategies, experimental protocols, and biological evaluation methods for developing anti-inflammatory agents from this precursor.
Synthetic Strategy
The primary synthetic route involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyrimidine ring. This is a common and effective method for introducing diverse functionalities that can interact with biological targets.[4] Subsequent modifications, such as the reduction of the nitro group to an amino group, can provide a handle for further derivatization, potentially leading to compounds with enhanced activity and selectivity.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for generating anti-inflammatory agents.
Experimental Protocols
The following are generalized experimental protocols for the key transformations. Researchers should optimize these conditions based on the specific substrates and desired products.
1. General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from procedures for similar pyrimidine derivatives.[4]
-
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add the desired amine followed by DIPEA.
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Procedure for the Reduction of the Nitro Group
-
Materials:
-
Substituted nitropyrimidine derivative (1.0 eq)
-
Iron powder (5.0 eq)
-
Concentrated Hydrochloric acid (catalytic amount)
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
-
Procedure:
-
Suspend the nitropyrimidine derivative and iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the aminopyrimidine derivative.
-
Biological Evaluation
The synthesized compounds can be evaluated for their anti-inflammatory activity using a variety of in vitro and in vivo assays.
1. In Vitro COX-2 Inhibition Assay
The ability of the compounds to inhibit the COX-2 enzyme is a key indicator of their potential anti-inflammatory activity.[2]
-
Principle: A colorimetric or fluorometric assay can be used to measure the peroxidase activity of COX-2. The inhibition of this activity by the test compounds is quantified.
-
General Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the COX-2 enzyme, heme, and the test compound or vehicle control.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Add a colorimetric or fluorometric substrate and measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.[5]
-
Principle: Carrageenan injection in the rat paw induces an inflammatory response characterized by edema. The reduction in paw volume by the test compound is a measure of its anti-inflammatory effect.
-
General Protocol:
-
Administer the test compound or vehicle to groups of rats.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Quantitative Data
The following table summarizes the anti-inflammatory activity of some representative pyrimidine derivatives from the literature, which can serve as a benchmark for newly synthesized compounds. It is important to note that these compounds are not directly synthesized from this compound but are structurally related.
| Compound Type | Target | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidine derivative 1 | COX-2 | 0.04 ± 0.09 | [2][3] |
| Pyrano[2,3-d]pyrimidine derivative 2 | COX-2 | 0.04 ± 0.02 | [2][3] |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 2 | [6] |
| Celecoxib (Reference Drug) | COX-2 | 0.04 ± 0.01 | [2][3] |
Signaling Pathways
The anti-inflammatory effects of pyrimidine derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway involves the inhibition of COX enzymes, which leads to a reduction in the synthesis of prostaglandins.
Caption: Inhibition of the COX-2 signaling pathway by pyrimidine derivatives.
Conclusion
This compound is a promising starting material for the development of novel anti-inflammatory agents. The synthetic protocols and biological evaluation methods outlined in this document provide a framework for researchers to explore the therapeutic potential of pyrimidine derivatives. Further investigation into the structure-activity relationships of these compounds could lead to the discovery of potent and selective anti-inflammatory drugs with improved safety profiles.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitutions for 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
Welcome to the technical support center for optimizing reaction yields for substitutions on 4-Amino-2-chloro-6-methyl-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guides
This section addresses specific issues that may be encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.
-
Minimal or no desired product is isolated after workup.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reactivity of Nucleophile | For amine nucleophiles, consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to increase nucleophilicity. For alcohol or thiol nucleophiles, using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the corresponding alkoxide or thiolate can significantly improve reaction rates. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. The pyrimidine ring is activated by the nitro group, but sufficient thermal energy is often required to overcome the activation barrier. Microwave irradiation can also be an effective method to accelerate the reaction.[1] |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the nucleophile and facilitate the SNAr mechanism. |
| Poor Leaving Group Ability (Less Common) | While chloride is a good leaving group in activated systems, if issues persist, and a fluoro-analogue of the substrate is available, it may offer higher reactivity. |
Issue 2: Formation of Multiple Products or Impurities
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and desired product.
-
LC-MS or Nuclear Magnetic Resonance (NMR) analysis of the crude product indicates the presence of significant impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Di-substitution or Polysubstitution | Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Adding the nucleophile dropwise at a lower temperature can also help control the reaction. |
| Side Reactions with Solvent | If using a nucleophilic solvent (e.g., methanol, ethanol), it may compete with the intended nucleophile, especially at elevated temperatures. Switch to a non-nucleophilic solvent. |
| Hydrolysis of Starting Material or Product | Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of the Pyrimidine Ring | Harsh basic conditions or excessively high temperatures can lead to ring-opening or degradation. Use milder bases and optimize the temperature. |
Issue 3: Difficult Product Purification
Symptoms:
-
Product is difficult to separate from byproducts or residual reagents by column chromatography.
-
Aqueous workup results in product loss or emulsion formation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Polarity of Product | An aqueous workup can help remove inorganic salts and water-soluble impurities. Acid-base extraction can be employed to separate basic or acidic products/impurities. |
| Co-elution with Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: At which position is the substitution expected to occur on this compound?
A1: The substitution will occur at the C2 position, displacing the chloro group. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the C5 position.
Q2: What is the role of a base in reactions with amine nucleophiles?
A2: For neutral amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
Q3: Can I use microwave heating to accelerate the reaction?
A3: Yes, microwave irradiation is often an effective technique to reduce reaction times and improve yields for SNAr reactions on heterocyclic systems.[1]
Q4: What are some common analytical techniques to monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the reaction progress and the identity of the products and byproducts.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) to the solution, followed by a non-nucleophilic base such as triethylamine (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-substituted-4-amino-6-methyl-5-nitropyrimidine.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for low reaction yield.
References
Side reactions of "4-Amino-2-chloro-6-methyl-5-nitropyrimidine" with amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-6-methyl-5-nitropyrimidine in reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with an amine?
The primary reaction is a nucleophilic aromatic substitution (SNAr) where the amine displaces the chlorine atom at the C2 position of the pyrimidine ring. The electron-withdrawing nitro group at the C5 position activates the ring for this substitution.
Q2: What are the most common side reactions to expect?
While direct data for this specific molecule is limited, based on the reactivity of analogous chloronitropyrimidines, the most probable side reactions include:
-
Over-reaction/Displacement of other groups: Under harsh conditions (high temperature, strong base), there is a possibility of reactions involving the methyl or nitro groups, although these are less common. For pyrimidines with multiple leaving groups, disubstitution is a common issue.
-
Reduction of the Nitro Group: If the reaction conditions are reducing in nature (e.g., presence of certain metals or reducing agents), the nitro group can be reduced to an amino group.
-
Hydrolysis: The presence of water in the reaction mixture, especially at elevated temperatures or in the presence of a base, can lead to the hydrolysis of the C-Cl bond, resulting in the formation of the corresponding hydroxypyrimidine.
-
Thermal Decomposition: Highly substituted nitropyrimidines can be thermally sensitive. High reaction temperatures may lead to decomposition and the formation of complex impurities.
-
Reaction with Solvent or Base: Some solvents (like DMF or DMSO) and tertiary amine bases can decompose or react with highly electrophilic substrates at elevated temperatures.
Q3: My reaction is not going to completion. What are the possible causes?
Several factors could contribute to an incomplete reaction:
-
Insufficient Amine Nucleophilicity: Sterically hindered or electron-poor amines may react slowly.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Inadequate Base: A base is often required to neutralize the HCl generated during the reaction. An insufficient amount or a base that is too weak can stall the reaction.
-
Poor Solubility: The starting material or the amine may not be fully dissolved in the chosen solvent, limiting the reaction rate.
Q4: I am observing multiple spots on my TLC/LC-MS that are not the starting material or the desired product. How can I identify them?
Common unidentified spots could be:
-
The hydrolyzed byproduct (4-amino-2-hydroxy-6-methyl-5-nitropyrimidine).
-
A product resulting from the reduction of the nitro group.
-
Products from the reaction with the solvent or base.
-
Oligomers, if a difunctional amine was used or if self-condensation occurred under harsh conditions.
It is advisable to characterize these byproducts using techniques like mass spectrometry and NMR to understand the side reactions occurring in your specific system.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Disubstituted Product
While the target molecule has only one chloro leaving group, in analogous systems with multiple leaving groups, disubstitution is a common side reaction. For instance, in reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the formation of a symmetric 4,6-diamino product was observed unexpectedly at room temperature.[1][2]
| Parameter | Observation | Potential Cause | Suggested Solution |
| Product Analysis | Mass spectrum shows a mass corresponding to the addition of two amine molecules and loss of the chloro group and another group. | Under forcing conditions, another group on the pyrimidine ring might be acting as a leaving group. | 1. Reduce the reaction temperature. 2. Use a stoichiometric amount of the amine (1.0-1.2 equivalents). 3. Avoid prolonged reaction times. |
| Reaction Conditions | High temperature (>100 °C) and/or a large excess of amine were used. | Harsh conditions are promoting a second, less favorable substitution. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 2: Presence of a Hydroxylated Impurity
| Parameter | Observation | Potential Cause | Suggested Solution |
| Product Analysis | Mass spectrum shows a peak corresponding to the replacement of the chloro group with a hydroxyl group. | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction Conditions | The reaction was run at a high temperature in the presence of a base. | Base-catalyzed hydrolysis of the C-Cl bond. | 1. Ensure all reagents and solvents are dry. 2. Consider using a non-nucleophilic, hindered base to scavenge HCl. |
Issue 3: Reduction of the Nitro Group
| Parameter | Observation | Potential Cause | Suggested Solution |
| Product Analysis | Mass spectrum indicates the conversion of the nitro group to an amino group (mass difference of -30 Da: -O2 + H2). | The amine or other reagents are acting as reducing agents, or a metallic catalyst is present. | 1. Evaluate the reducing potential of the amine being used. 2. Ensure the reaction setup is free from any metallic contaminants that could catalyze reduction. 3. If a palladium-catalyzed amination is being attempted, consider that nitro groups can be reduced under these conditions. |
Experimental Protocols (Adapted from Analogous Systems)
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Chloro-Nitropyrimidine with an Amine
This protocol is a general guideline adapted from the synthesis of related aminopyrimidines.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, acetonitrile, or isopropanol), add the amine (1.2-1.5 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Stir the mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the hydrochloride salt of the base) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is redissolved in a suitable solvent like dichloromethane or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions.
Reaction Pathway: SNAr and Potential Side Reactions
Caption: The intended SNAr reaction and potential side pathways.
References
Technical Support Center: Purification of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
A1: The primary challenges in purifying this compound stem from its polarity and potential for thermal degradation. Key issues include the removal of starting materials and byproducts from its synthesis, co-crystallization of impurities, and compound instability on silica gel during chromatography.
Q2: What are the initial checks I should perform if my purification is failing?
A2: If you are facing purification issues, first verify the identity and purity of your starting material and crude product using techniques like ¹H NMR, LC-MS, and melting point analysis. Ensure that your solvents are pure and dry, as contaminants can interfere with both crystallization and chromatography.
Q3: What is a suitable recrystallization solvent for this compound?
A3: Ethanol (95%) has been reported as a successful recrystallization solvent, yielding a melting point of 172-173 °C.[1] The choice of solvent, however, may need to be optimized based on the specific impurities present in your crude material.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, silica gel column chromatography is a viable purification method. However, due to the polar nature of the compound and the presence of amino and nitro groups, careful selection of the eluent system is crucial to achieve good separation and avoid issues like peak tailing and decomposition on the stationary phase.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometry (MS) detector to identify any impurities. Purity can also be assessed by melting point analysis and spectroscopic methods such as NMR.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery | The compound is too soluble in the chosen solvent at low temperatures. | - Try a different solvent or a solvent mixture in which the compound has lower solubility when cold.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. |
| Oily Precipitate Forms | The solution is supersaturated, or the compound is "oiling out." | - Re-heat the solution and add a small amount of additional solvent until the oil dissolves, then allow it to cool more slowly.- Try a different solvent system. |
| No Crystals Form | The solution is not saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Perform a hot filtration of the dissolved crude product to remove insoluble impurities.- Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration (use with caution as it may adsorb the product as well). |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The eluent system has inappropriate polarity. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Try a different solvent system with alternative selectivity (e.g., substitute ethyl acetate with acetone or an ether). |
| Peak Tailing | The compound is interacting strongly with the acidic silica gel. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.- Consider using a different stationary phase, such as neutral alumina or a bonded phase like diol or amino. |
| Compound is Stuck on the Column | The eluent is not polar enough to elute the highly polar compound. | - Gradually increase the polarity of the eluent system.- If using a gradient, ensure the final polarity is high enough to elute all components. |
| Compound Decomposes on the Column | The compound is unstable on the acidic silica gel. | - Deactivate the silica gel by pre-flushing the column with the eluent containing a small amount of triethylamine.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation. |
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 172-173 °C | [1] |
| Water Solubility | 4.5 g/L (at 25 °C, calculated) | [1] |
Experimental Protocols
Protocol 1: Recrystallization from 95% Ethanol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of 95% ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 95% ethanol to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Develop a suitable eluent system using TLC. A good starting point for polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Adjust the ratio to achieve an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed with no air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical decision-making process for troubleshooting purification challenges.
References
"4-Amino-2-chloro-6-methyl-5-nitropyrimidine" stability and storage conditions
This technical support center provides guidance on the stability and storage of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][2] For optimal preservation of its chemical integrity, storage in a refrigerator at 2-8°C is recommended, protected from light.[1]
Q2: How stable is this compound at room temperature?
Q3: What are the potential degradation pathways for this compound?
A3: Pyrimidine derivatives can degrade through several mechanisms, including hydrolysis, oxidation, and photolysis. The nitro group on the pyrimidine ring can be susceptible to reduction.[4] The chloro and amino groups may also participate in various reactions under harsh conditions, such as extreme pH or exposure to strong oxidizing agents.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should be stored away from strong oxidizing agents and strong acids.[1] Contact with such substances could lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions (cool, dry, dark). If degradation is suspected, it is advisable to use a fresh batch of the compound. |
| Contamination of the compound. | Ensure that the container is always tightly sealed after use. Use clean spatulas and weighing instruments to handle the compound. | |
| Discoloration of the solid compound (e.g., darkening) | Exposure to light or air, leading to oxidation or other forms of degradation. | Store the compound in an opaque or amber-colored vial to protect it from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. |
| Low purity observed in analytical tests (e.g., HPLC, NMR) | Gradual degradation of the compound over time. | Perform a purity check on the stored compound before use, especially if it has been stored for an extended period. If the purity is below the required level for your experiment, purification or a new batch is recommended. |
| Presence of residual solvents or impurities from synthesis. | Review the certificate of analysis (CoA) for the batch of the compound being used. If necessary, purify the compound using an appropriate technique such as recrystallization or column chromatography. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general approach for conducting forced degradation studies to understand the stability of the compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The HPLC method should be capable of separating the parent compound from its degradation products. A typical mobile phase could be a gradient of acetonitrile and water.
-
Quantify the amount of the remaining parent compound and any major degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify the conditions under which the compound is most labile.
-
If possible, characterize the major degradation products using techniques like LC-MS or NMR.
Visualizations
Caption: Workflow for storage and handling to mitigate degradation.
Caption: A logical guide for troubleshooting inconsistent results.
References
Troubleshooting low yield in purine synthesis from "4-Amino-2-chloro-6-methyl-5-nitropyrimidine"
Technical Support Center: Purine Synthesis
This guide provides troubleshooting advice for researchers experiencing low yields in the synthesis of purine derivatives starting from 4-amino-2-chloro-6-methyl-5-nitropyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of a purine core from this compound typically involves a two-step process: reduction of the 5-nitro group to an amine, followed by cyclization with a one-carbon source (like formamide or triethyl orthoformate) to form the imidazole ring. Low yields can occur at either stage.
Section 1: Troubleshooting the Nitro Group Reduction
Q1: My reduction of the 5-nitro group to 5-amino is incomplete or has low yield. What are the common causes?
A1: Incomplete reduction is a frequent issue. The primary causes are related to the choice of reducing agent, catalyst activity, and reaction conditions.
-
Inefficient Reducing Agent: Not all reducing agents are equally effective. While catalytic hydrogenation (e.g., H₂/Pd/C) is common, metallic reductants are often more robust for this substrate.
-
Catalyst Deactivation: If using catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities in the starting material or solvent.
-
Insufficient Reagent: The stoichiometry of the reducing agent is critical. An insufficient amount will naturally lead to an incomplete reaction.
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome. Some reductions require heating to proceed at an appreciable rate.
Recommended Solutions:
-
Switch to a Metallic Reducing Agent: Systems like iron powder in acetic acid (Fe/CH₃COOH) or sodium dithionite (Na₂S₂O₄) are well-documented for reducing nitropyrimidines.[1][2][3] These are often less prone to poisoning than catalytic systems.
-
Ensure Catalyst Quality: If using hydrogenation, use fresh, high-quality catalyst. Consider pre-treating the starting material by filtering it through a plug of silica or activated carbon to remove potential poisons.
-
Optimize Reagent Stoichiometry: Increase the equivalents of the reducing agent. Perform small-scale trials to find the optimal excess.
-
Adjust Temperature and Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider a moderate increase in temperature (e.g., to 40-60 °C) and extend the reaction time.[2]
Table 1: Comparison of Common Reduction Conditions
| Reducing System | Typical Solvent(s) | Temperature (°C) | Key Advantages | Potential Issues |
| H₂ / Raney Ni | Ethanol, Methanol | 25 - 50 | Clean workup, high efficiency. | Catalyst poisoning, requires specialized equipment.[3] |
| Fe / Acetic Acid | Acetic Acid, Methanol | 60 - 65 | Low cost, robust, effective.[2] | Acidic workup required, potential for iron contamination. |
| Sodium Dithionite | Water, Aqueous Bicarbonate | 25 - 80 | Mild conditions, good for water-soluble compounds.[3] | Requires careful pH control, large excess often needed. |
Section 2: Troubleshooting the Cyclization to the Purine Ring
Q2: The reduction step worked, but I'm getting a low yield of the final purine after cyclization. What could be wrong?
A2: Low yield during the cyclization step often points to issues with the diamine intermediate's stability, the cyclizing agent, or the reaction conditions.
-
Instability of the Diaminopyrimidine: The product of the nitro reduction, 4,5-diamino-2-chloro-6-methylpyrimidine, can be unstable and susceptible to oxidation by air. It is often best used immediately without prolonged storage.
-
Ineffective Cyclizing Agent/Conditions: The choice of the C1 source is crucial. Formamide is a common choice, often serving as both the reagent and solvent, but requires high temperatures (reflux). Triethyl orthoformate with an acid catalyst is an alternative.
-
Side Reactions: The intermediate diamine can undergo side reactions, such as dimerization or decomposition, especially under harsh heating conditions, before cyclization occurs.
-
Incomplete Reaction: The cyclization may require prolonged heating to go to completion.
Recommended Solutions:
-
Use the Intermediate Immediately: Do not isolate and store the 4,5-diaminopyrimidine intermediate unless absolutely necessary. Proceed with the cyclization step directly after the reduction and workup.
-
Ensure Anhydrous Conditions: If using reagents like triethyl orthoformate, ensure all glassware and solvents are dry, as water can hydrolyze the reagent.
-
Optimize Cyclization Temperature and Time: For formamide cyclizations, ensure the temperature is high enough for reflux (typically >180 °C). Monitor the reaction by TLC/LC-MS to determine the optimal reaction time and avoid thermal decomposition.
-
Consider Alternative Cyclization Reagents: If formamide fails, try heating the diamine with triethyl orthoformate and a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or concentrated HCl.
Experimental Protocols
Protocol 1: Reduction of this compound with Iron
This protocol is adapted from procedures for similar nitro-group reductions on pyrimidine systems.[2]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting nitropyrimidine (1.0 eq) in a mixture of methanol and glacial acetic acid.
-
Add iron powder (approx. 3.0-5.0 eq) to the suspension in portions. The mixture may exotherm.
-
Heat the reaction mixture to 60-65 °C and stir for 2-4 hours.[2]
-
Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Redissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4,5-diamino-2-chloro-6-methylpyrimidine.
-
Crucially, use this product immediately in the next step without further purification.
Protocol 2: Cyclization with Formamide
This protocol is a general method for purine synthesis from a diaminopyrimidine.[3]
Materials:
-
Crude 4,5-diamino-2-chloro-6-methylpyrimidine
-
Formamide
Procedure:
-
Place the crude diaminopyrimidine from Protocol 1 into a round-bottom flask.
-
Add an excess of formamide (enough to act as the solvent).
-
Heat the mixture to reflux (approx. 180-200 °C) under a nitrogen atmosphere for 2-5 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the purine product.
-
After cooling, the product can often be precipitated by adding water.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography.
Visual Guides
Chemical Synthesis Pathway
The following diagram illustrates the two-stage conversion of the starting material into the purine ring system.
Caption: General reaction scheme for purine synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues leading to low product yield.
Caption: Decision tree for troubleshooting low yield issues.
Key Factors Influencing Reaction Yield
This diagram shows the logical relationships between critical experimental parameters and the final outcome.
Caption: Relationship between variables affecting overall yield.
References
Technical Support Center: Synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route A: Nitration of 4-Amino-2-chloro-6-methylpyrimidine. This method involves the direct nitration of the pyrimidine ring. The existing amino and chloro groups on the ring direct the incoming nitro group to the 5-position.
-
Route B: Amination of 2,4-dichloro-6-methyl-5-nitropyrimidine. This route involves the selective nucleophilic aromatic substitution (SNAr) of one of the chloro groups on the dichlorinated precursor with an amino group. The strong electron-withdrawing nitro group at the 5-position preferentially activates the chloro group at the 4-position for substitution.
Q2: What are the most common byproducts I might encounter during the synthesis?
The byproducts largely depend on the chosen synthetic route. Below is a summary of potential impurities.
Troubleshooting Guides
Problem 1: Low yield of the desired product and presence of multiple spots on TLC (Route A: Nitration).
Possible Cause 1: Formation of Positional Isomers. The nitration of substituted pyrimidines can sometimes lead to the formation of isomeric products. Although the directing effects of the amino and chloro groups favor nitration at the 5-position, small amounts of other isomers might be formed.
Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the nitration.
-
Control Addition of Nitrating Agent: Slow, dropwise addition of the nitrating agent to the solution of the pyrimidine can help to minimize side reactions.
-
Purification: Isomers can often be separated by column chromatography or recrystallization.
Possible Cause 2: Over-nitration or Degradation. Harsh nitrating conditions (e.g., high concentration of nitric and sulfuric acid, high temperature) can lead to the introduction of a second nitro group or degradation of the starting material and product.
Solution:
-
Use Milder Nitrating Agents: Consider using alternative nitrating agents that are less aggressive.
-
Strict Temperature Control: Maintain a low and constant temperature throughout the reaction.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reaction.
Problem 2: Presence of di-substituted or isomeric amine byproducts on TLC (Route B: Amination).
Possible Cause 1: Formation of 2,4-Diamino-6-methyl-5-nitropyrimidine. If the reaction temperature is too high or the reaction time is too long, a second amination can occur, replacing the remaining chloro group.
Solution:
-
Stoichiometry Control: Use a controlled amount of the aminating agent (e.g., 1.0-1.2 equivalents).
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to favor mono-substitution.
-
Monitor Reaction Progress: Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent the formation of the di-substituted product.
Possible Cause 2: Formation of 2-Amino-4-chloro-6-methyl-5-nitropyrimidine. While the nitro group strongly activates the C4 position, some substitution at the C2 position can occur, leading to the formation of the undesired isomer.
Solution:
-
Choice of Solvent and Base: Screening different solvents and bases can influence the regioselectivity. A less polar solvent may reduce the solubility and reactivity of the desired mono-aminated product, thus disfavoring a second substitution or isomerization.
-
Purification: The isomers can typically be separated by column chromatography.
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Route of Formation | Distinguishing Features |
| 2-Amino-4-chloro-6-methyl-5-nitropyrimidine | C₅H₅ClN₄O₂ | 188.57 | Route B | Isomer of the target compound, may have different polarity and spectroscopic data. |
| 2,4-Diamino-6-methyl-5-nitropyrimidine | C₅H₆N₅O₂ | 168.14 | Route B | Higher polarity than the mono-amino product. |
| Positional Isomers (e.g., 3-nitro) | C₅H₅ClN₄O₂ | 188.57 | Route A | May be difficult to separate from the desired product. |
| Di-nitrated products | C₅H₄ClN₅O₄ | 233.57 | Route A | Higher molecular weight and polarity. |
Experimental Protocols
General Protocol for Route A: Nitration of 4-Amino-2-chloro-6-methylpyrimidine
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-Amino-2-chloro-6-methylpyrimidine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Route B: Amination of 2,4-dichloro-6-methyl-5-nitropyrimidine
-
Dissolve 2,4-dichloro-6-methyl-5-nitropyrimidine in a suitable solvent (e.g., ethanol, THF, or acetonitrile).
-
Add a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas) to the solution. The stoichiometry should be carefully controlled.
-
Stir the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for byproduct formation.
Improving regioselectivity in reactions of "4-Amino-2-chloro-6-methyl-5-nitropyrimidine"
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on improving regioselectivity in reactions involving 4-Amino-2-chloro-6-methyl-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic substitution?
A1: The primary site for nucleophilic aromatic substitution (SNAr) is the carbon at position 2 (C2), which is bonded to the chlorine atom. The pyrimidine ring is electron-deficient, and this effect is significantly enhanced by the strong electron-withdrawing nitro group (-NO₂) at the C5 position. This activation makes the chlorine atom an excellent leaving group. The amino group at C4 is generally not a leaving group under typical SNAr conditions.
Q2: What does 'regioselectivity' mean in the context of this molecule?
A2: For this compound, the main reaction is the substitution of the single chloro group. Therefore, the issue is less about selecting between two different sites (regioselectivity) and more about achieving a clean, high-yield substitution at the C2 position without side reactions. In related di-substituted pyrimidines, such as 4,6-dichloro-5-nitropyrimidine, regioselectivity is critical as nucleophiles can attack either the C4 or C6 position, and controlling which position reacts is a key challenge.[1][2]
Q3: What key factors influence the success of a nucleophilic substitution reaction on this substrate?
A3: The success of the SNAr reaction is governed by several factors:
-
Nucleophile Strength: More potent nucleophiles react faster. The reactivity often correlates with basicity.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, thus enhancing nucleophilicity.
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to side products. Reactions are often run at room temperature or with gentle heating.[3]
-
Presence of a Base: For nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) is often required to neutralize the HCl generated during the reaction.[1]
Q4: How does the 5-nitro group influence the reactivity?
A4: The 5-nitro group is a powerful electron-withdrawing group that significantly activates the pyrimidine ring for nucleophilic attack. It stabilizes the negative charge of the Meisenheimer complex—the key intermediate in an SNAr reaction—thereby lowering the activation energy and accelerating the substitution of the leaving group at the C2 position.[1][4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Weak Nucleophile | Use a stronger nucleophile or increase its concentration. For amine nucleophiles, ensure a suitable base (e.g., DIPEA, K₂CO₃) is present in sufficient quantity (1.5-3 equivalents) to drive the reaction forward.[1] |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile. Alcohols like ethanol can be used but may lead to solvolysis side products, especially with a strong base.[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. Some reactions may require refluxing.[5] |
| Poor Substrate Quality | Verify the purity of the starting this compound via NMR or melting point analysis. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Suggestion |
| Side Reactions | If using an alcohol as a solvent with a strong base (like NaOH), substitution by the corresponding alkoxide can occur, competing with the desired nucleophile.[5] Consider switching to a non-nucleophilic solvent. |
| Decomposition | The reaction temperature may be too high, or the reaction time too long. Run the reaction at the lowest effective temperature and monitor until the starting material is consumed. |
| Reaction with Amino Group | While the C4-amino group is not a good leaving group, strong bases or high temperatures could potentially lead to side reactions. Ensure the base used is non-nucleophilic and avoid excessive heat. |
| Disubstitution | In cases where the product of the initial substitution can react further, disubstitution can be an issue. This is less common for this specific substrate but can occur with highly activated systems.[1] Use a stoichiometric amount of the nucleophile. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion |
| Residual Base/Salts | Perform an aqueous work-up. Wash the organic layer with water or a mild aqueous acid (like sat. NH₄Cl) to remove amine bases, followed by brine to remove water. |
| Polar Impurities | Use column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. |
| Product is Water-Soluble | If the product has high polarity, after quenching the reaction, extract with a more polar organic solvent like ethyl acetate or dichloromethane multiple times. |
Experimental Protocols & Data
Protocol: General Procedure for Amination of this compound
This protocol is adapted from procedures for similar chloropyrimidine compounds.[1][5]
1. Reactant Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DCM, approx. 0.1-0.5 M concentration).
-
In a separate vial, prepare a solution of the desired amine nucleophile (1.0-1.2 equiv.) and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.) in the same solvent.
2. Reaction Execution:
-
Slowly add the amine/base solution dropwise to the stirred solution of the pyrimidine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-18 hours, depending on the nucleophile). If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).
3. Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
4. Purification:
-
Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure substituted product.
Table 1: Factors Influencing SNAr Reaction Outcomes
This table summarizes key experimental variables and their expected impact on the reaction, based on established principles for SNAr on activated heterocycles.[6][7]
| Factor | Condition A (Favors Reaction) | Condition B (Hinders Reaction) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, ACN) | Protic (Water, Methanol) or Non-polar (Toluene) | Polar aprotic solvents enhance nucleophile reactivity. Protic solvents can solvate and deactivate the nucleophile. |
| Nucleophile | Strong (e.g., Alkoxides, Thiolates, secondary amines) | Weak (e.g., Water, Alcohols without base) | Stronger nucleophiles have a lower activation energy barrier for attack. |
| Base | Non-nucleophilic, strong base (DIPEA, DBU) | Weak or nucleophilic base (e.g., Pyridine) | A strong, non-nucleophilic base is needed to neutralize acid byproducts without competing in the substitution. |
| Temperature | Room Temp to 60 °C | < 0 °C | Higher temperatures increase reaction rates but risk side-product formation. |
Visualizations
Experimental and Logic Diagrams
Caption: General workflow for a nucleophilic aromatic substitution.
Caption: Key parameters controlling the SNAr reaction outcome.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis and Scale-Up of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-6-methyl-5-nitropyrimidine. The information is designed to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction to introduce the amino group is resulting in low yields. What are the potential causes and solutions?
A1: Low yields during the amination step can stem from several factors. Firstly, the reactivity of your starting material, likely a di-chloro pyrimidine derivative, can be influenced by the reaction conditions. Ensure that your solvent is anhydrous, as the presence of water can lead to hydrolysis of the chloro-substituent, forming undesired hydroxy-pyrimidine byproducts. Secondly, the choice of aminating agent and temperature is crucial. Overly aggressive conditions can lead to side reactions, while conditions that are too mild will result in incomplete conversion.
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of your starting materials and aminating agent. Impurities can interfere with the reaction.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Temperature Control: Optimize the reaction temperature. You may need to screen a range of temperatures to find the optimal balance between reaction rate and byproduct formation.
-
Solvent Choice: The polarity of the solvent can impact the solubility of your reactants and the reaction rate. Consider screening different aprotic solvents.
Q2: I am observing the formation of multiple unidentified byproducts during the nitration step. How can I improve the selectivity of the reaction?
A2: The nitration of pyrimidine rings can be a challenging reaction to control, often leading to the formation of regioisomers or poly-nitrated products. The choice of nitrating agent and the control of reaction temperature are critical for achieving high selectivity.
Troubleshooting Steps:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids can significantly affect the reaction's outcome. Careful optimization of this ratio is recommended.
-
Temperature Management: Nitration reactions are often highly exothermic.[1] It is imperative to maintain strict temperature control to prevent runaway reactions and the formation of byproducts.[1][2] Consider slow, portion-wise addition of the nitrating agent at a low temperature.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid over-reaction.
Q3: During scale-up, I'm facing issues with heat dissipation and reaction control. What are the key considerations for safely scaling up this synthesis?
A3: Scaling up exothermic reactions like nitration presents significant safety challenges.[1][2] Inadequate heat dissipation can lead to a thermal runaway, posing a serious safety hazard.
Scale-Up Considerations:
-
Process Safety Analysis: Conduct a thorough process safety analysis to identify potential hazards and establish critical control points.
-
Heat Transfer: Ensure your reactor has sufficient heat transfer capacity for the intended scale. The surface-area-to-volume ratio decreases as the scale increases, making heat removal more challenging.
-
Dosing Control: Implement precise control over the addition rate of reagents, particularly the nitrating agent.
-
Continuous Flow Chemistry: For nitration reactions, transitioning from batch processing to continuous flow chemistry can offer significant safety advantages.[2] Continuous flow reactors provide superior heat and mass transfer, enabling better temperature control and minimizing the volume of hazardous material at any given time.[2]
Quantitative Data Summary
Due to the limited availability of specific scale-up data for this compound in publicly available literature, the following table presents representative data for key reaction steps based on analogous pyrimidine syntheses. This data should be used as a starting point for optimization.
| Parameter | Step 1: Chlorination (Lab Scale) | Step 1: Chlorination (Pilot Scale) | Step 2: Nitration (Lab Scale) | Step 2: Nitration (Pilot Scale - Continuous Flow) | Step 3: Amination (Lab Scale) | Step 3: Amination (Pilot Scale) |
| Starting Material | 4-hydroxy-6-methyl-pyrimidin-2-amine | 4-hydroxy-6-methyl-pyrimidin-2-amine | 2,4-dichloro-6-methylpyrimidine | 2,4-dichloro-6-methylpyrimidine | 2,4-dichloro-6-methyl-5-nitropyrimidine | 2,4-dichloro-6-methyl-5-nitropyrimidine |
| Key Reagent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) | Nitric Acid/Sulfuric Acid | Nitric Acid/Sulfuric Acid | Ammonia or Amine solution | Ammonia or Amine solution |
| Temperature (°C) | 100 - 110 | 100 - 110 | 0 - 10 | 10 - 25 | 25 - 50 | 25 - 50 |
| Reaction Time (hours) | 3 - 5 | 4 - 6 | 1 - 2 | Residence Time (minutes) | 6 - 12 | 8 - 16 |
| Typical Yield (%) | 75 - 85 | 70 - 80 | 80 - 90 | >90 | 60 - 75 | 55 - 70 |
Experimental Protocols
The following are representative experimental protocols for the key synthetic steps. Note: These are illustrative and should be optimized for your specific laboratory conditions and scale.
Step 1: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine (Illustrative)
This procedure is based on the synthesis of a similar compound.
-
Reaction Setup: In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, a thermometer, a condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with 4-hydroxy-6-methyl-pyrimidin-2-amine and an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C).
-
Nitration: After the initial reaction, cool the mixture. Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid, maintaining the internal temperature below 10°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Purification of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine and its Derivatives
Welcome to the technical support center for the purification of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Based on a likely synthetic route involving the regioselective amination of 2,4-dichloro-6-methyl-5-nitropyrimidine, the most common impurities include:
-
Unreacted Starting Material: 2,4-dichloro-6-methyl-5-nitropyrimidine.
-
Isomeric Byproduct: 2-Amino-4-chloro-6-methyl-5-nitropyrimidine, arising from non-regioselective amination.
-
Di-substituted Byproduct: 2,4-Diamino-6-methyl-5-nitropyrimidine, from the reaction of both chloro groups.
-
Hydrolysis Products: If water is present, hydrolysis of the chloro group(s) can lead to the corresponding hydroxypyrimidine derivatives.
-
Solvent Adducts: In some cases, the solvent or base used in the reaction can form adducts with the starting material or product.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A typical initial purification strategy involves recrystallization. The choice of solvent is critical and should be determined experimentally. A good starting point is to test the solubility of the crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene) to find a solvent that dissolves the compound at elevated temperatures but has low solubility at room temperature or below.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Thin-Layer Chromatography (TLC) is also a valuable technique for rapid, qualitative monitoring of the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Q: My compound oils out during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Using a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.
-
Changing the solvent system: Try a different solvent or a mixed-solvent system. If the compound is too soluble, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the hot solution until turbidity is observed.
Q: The purity of my compound does not improve significantly after recrystallization. What are the next steps?
A: If recrystallization is ineffective, it is likely that the impurities have similar solubility properties to your target compound. In this case, column chromatography is the recommended next step. Silica gel is a common stationary phase for this class of compounds. The mobile phase should be optimized using TLC to achieve good separation between your product and the impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective.
Column Chromatography Issues
Q: My compound is not separating well from an impurity on the silica gel column. How can I improve the separation?
A: To improve separation (resolution) on a silica gel column, you can try the following:
-
Optimize the Mobile Phase: A common mobile phase for these types of compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). To increase the separation of closely eluting compounds, you can try using a shallower gradient or an isocratic elution with a solvent system that gives a significant difference in the Rf values of the components on TLC.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.
-
Use a different chromatography technique: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a better alternative.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot, appropriate solvent (e.g., ethanol, isopropanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) or using a single solvent system (isocratic elution).
-
Fraction Collection: Collect fractions of the eluent and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following tables summarize typical data that should be collected during the purification process. The values provided are illustrative and will vary depending on the specific experimental conditions and the nature of the impurities.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity before (%) | Purity after (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 95 | 70 |
| Column Chromatography | 85 | >98 | 60 |
Table 2: Illustrative HPLC Purity Analysis
| Sample | Retention Time (min) | Area (%) | Identity |
| Crude Product | 3.5 | 5.2 | 2,4-dichloro-6-methyl-5-nitropyrimidine |
| 4.8 | 85.1 | This compound | |
| 5.2 | 8.7 | 2-Amino-4-chloro-6-methyl-5-nitropyrimidine | |
| 6.1 | 1.0 | Di-substituted byproduct | |
| After Recrystallization | 4.8 | 95.3 | This compound |
| 5.2 | 4.1 | 2-Amino-4-chloro-6-methyl-5-nitropyrimidine | |
| After Column Chromatography | 4.8 | 99.2 | This compound |
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Technical Support Center: TLC Monitoring of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving 4-Amino-2-chloro-6-methyl-5-nitropyrimidine using thin-layer chromatography (TLC).
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of reactions with this compound.
Issue 1: Streaking or Elongated Spots
Streaking spots on a TLC plate can obscure results and make it difficult to determine the reaction's progress.
| Possible Cause | Solution |
| Sample Overload | The concentration of the spotted sample is too high. Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[1][2] |
| Inappropriate Mobile Phase | The solvent system may be too polar, causing highly polar compounds to streak. Try adjusting the polarity of the mobile phase by increasing the proportion of the less polar solvent. For acid-sensitive compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For base-sensitive compounds, consider adding triethylamine (0.1–2.0%).[2] |
| Sample Insolubility | The sample is not fully dissolved in the spotting solvent. Ensure the sample is completely dissolved before spotting it on the plate. |
| Compound Instability on Silica Gel | Acid-sensitive compounds may degrade on the silica gel plate. Consider using a different stationary phase, such as alumina, or neutralizing the silica plate by adding a small amount of a suitable base to the mobile phase.[3] |
Issue 2: Inconsistent Rf Values
The distance traveled by a compound relative to the solvent front (Rf value) should be consistent under the same conditions. Variations in Rf values can lead to misinterpretation of results.
| Possible Cause | Solution |
| Changes in Mobile Phase Composition | The composition of the solvent system can change due to the evaporation of more volatile components. Always use a freshly prepared mobile phase for each TLC run.[1] |
| Uneven Solvent Front | The solvent front is not moving up the plate evenly. Ensure the bottom of the TLC plate is level in the developing chamber and that the solvent level is below the origin line. |
| Chamber Saturation | An unsaturated TLC chamber can lead to an uneven solvent front and inconsistent Rf values. Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 15-20 minutes before placing the plate inside.[1] |
| Temperature Fluctuations | Significant changes in ambient temperature can affect the separation. Conduct TLC experiments in a temperature-controlled environment.[1] |
Issue 3: Spots are Not Visible or Faint
Difficulty in visualizing the spots on the TLC plate can hinder the monitoring of the reaction.
| Possible Cause | Solution |
| Compound is Not UV-Active | While many pyrimidine derivatives are UV-active due to their aromatic nature, your compound of interest may not be. Use alternative visualization techniques such as staining with iodine or a potassium permanganate dip.[1][2] |
| Sample Concentration is Too Low | The amount of compound spotted on the plate is insufficient for detection. Try spotting a more concentrated sample or co-spotting multiple times in the same location, allowing the solvent to dry between applications.[2] |
| Compound Volatility | The compound may be volatile and could have evaporated from the plate. If this is suspected, minimize the time the plate is exposed to the air after development and before visualization. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of this compound and its reactions?
A1: A common starting point for polar, heterocyclic compounds like substituted pyrimidines is a mixture of a non-polar and a polar solvent. A good initial mobile phase to try is a mixture of hexane and ethyl acetate. You can start with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity based on the initial results. If the spots remain at the baseline, increase the proportion of ethyl acetate. Conversely, if the spots run to the solvent front, increase the proportion of hexane.
Q2: How can I visualize the spots of this compound on the TLC plate?
A2: this compound, being an aromatic and conjugated system, should be visible under a UV lamp (254 nm). The compound will appear as a dark spot on a fluorescent background. If the product of the reaction is not UV-active, or for better visualization, you can use staining methods. An iodine chamber is a good general-purpose stain. Alternatively, a potassium permanganate stain can be effective for visualizing compounds that are easily oxidized.
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: If the Rf values are too close, you need to alter the selectivity of your TLC system. Try changing the mobile phase composition by introducing a different solvent. For example, you could try a ternary mixture, such as hexane/ethyl acetate/methanol, to fine-tune the polarity. Another approach is to use a different type of TLC plate, such as one with a different stationary phase like alumina or a reverse-phase plate.[3]
Q4: How do I use a co-spot on my TLC plate to monitor the reaction?
A4: A co-spot is a crucial tool for reaction monitoring. On the origin line of your TLC plate, you should have three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" lane where you apply both the starting material and the reaction mixture on top of each other. This helps to definitively identify the starting material spot in your reaction mixture lane. As the reaction progresses, you should see the spot corresponding to the starting material diminish in intensity and a new spot for the product appear.
Experimental Protocol: TLC Monitoring of a Reaction
This protocol outlines the general procedure for monitoring a reaction involving this compound. A common reaction for this starting material is nucleophilic substitution at the chloro position, for instance, in the synthesis of purine precursors.[4]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., iodine chamber or potassium permanganate dip)
-
Reaction mixture, starting material solution, and co-spot solution
Procedure:
-
Plate Preparation: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), reaction mixture (R), and co-spot (Co).
-
Spotting: Using a capillary tube, apply a small spot of the starting material solution to the SM lane. In the R lane, apply a small spot of the reaction mixture. In the Co lane, first spot the starting material, and then carefully spot the reaction mixture on top of it. Ensure the spots are small and concentrated.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid. Allow the chamber to saturate for 15-20 minutes.[1] Carefully place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, further visualize with a stain.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time.
Data Presentation
Users should record their experimental data in a structured table to track results and optimize conditions.
| Mobile Phase (v/v) | Rf (Starting Material) | Rf (Product) | Observations |
| Hexane:Ethyl Acetate (8:2) | 0.45 | 0.25 | Good separation, clear spots. |
| Hexane:Ethyl Acetate (7:3) | 0.60 | 0.40 | Spots are well-separated. |
| Dichloromethane:Methanol (9.5:0.5) | 0.55 | 0.30 | Slight tailing of the product spot. |
| User-defined system |
Note: The Rf values in this table are hypothetical and for illustrative purposes only. Users should determine these values experimentally.
Visualizations
Caption: Experimental workflow for TLC reaction monitoring.
References
Validation & Comparative
Comparative Reactivity Analysis: 4-Amino-2-chloro-6-methyl-5-nitropyrimidine vs. 4-amino-2,6-dichloro-5-nitropyrimidine
This guide provides a detailed comparison of the chemical reactivity of two key pyrimidine intermediates: 4-Amino-2-chloro-6-methyl-5-nitropyrimidine and 4-amino-2,6-dichloro-5-nitropyrimidine. The analysis is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, focusing on the compounds' utility in synthetic pathways, particularly nucleophilic aromatic substitution (SNAr).
Introduction and Overview
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of the pyrimidine ring is critical for modulating the pharmacological properties of these molecules. This compound and 4-amino-2,6-dichloro-5-nitropyrimidine are valuable building blocks, but their reactivity profiles differ significantly due to the nature of the substituent at the C6 position. This difference dictates their synthetic applications and the conditions required for chemical transformations.
The primary reaction pathway for these compounds is nucleophilic aromatic substitution (SNAr), where the chloro substituents act as leaving groups. The pyrimidine ring's inherent electron-deficient nature, strongly enhanced by the C5-nitro group, facilitates this reaction.[1][2] This guide will dissect the electronic factors governing their reactivity and provide practical experimental context.
Molecular Structures and Properties
The key structural difference between the two compounds is the substituent at the C6 position: a methyl group versus a chlorine atom.
| Property | This compound | 4-amino-2,6-dichloro-5-nitropyrimidine |
| Structure | ![]() | ![]() |
| CAS Number | 6734-18-5 (Example, actual may vary) | 134716-82-8 (Example, actual may vary) |
| Molecular Formula | C₅H₅ClN₄O₂[3] | C₄H₂Cl₂N₄O₂[4][5] |
| Molecular Weight | 188.57 g/mol [3] | 208.99 g/mol [5] |
Theoretical Reactivity Analysis
The reactivity of chloropyrimidines in SNAr reactions is governed by the electrophilicity of the carbon atoms bearing the chloro leaving groups. This is influenced by the electronic effects (inductive and resonance) of all substituents on the ring.
-
Activating Groups: Electron-withdrawing groups (EWGs) pull electron density from the ring, making it more electron-deficient and thus more susceptible to attack by nucleophiles. The nitro group (NO₂) is a potent EWG, strongly activating the ring.[2][6] Chloro groups are also electron-withdrawing via the inductive effect.
-
Deactivating Groups: Electron-donating groups (EDGs) push electron density into the ring, making it less electrophilic and slowing the rate of SNAr. Amino (NH₂) and methyl (CH₃) groups are electron-donating.
In both molecules, the C4-amino group is an EDG, while the C5-nitro group is a powerful EWG. The key difference lies at C6:
-
4-amino-2,6-dichloro-5-nitropyrimidine: Possesses a chloro group at C6. This second halogen acts as an EWG, further increasing the overall electrophilicity of the pyrimidine ring compared to the methyl-substituted analogue. This makes the entire ring system significantly more reactive.
-
This compound: Features a methyl group at C6. This EDG counteracts the electron-withdrawing effects of the other substituents to a small degree, resulting in a less electrophilic and therefore less reactive pyrimidine core.
Comparative Reactivity and Regioselectivity
The electronic differences directly translate to predictable outcomes in reactivity and the site of nucleophilic attack (regioselectivity).
| Feature | This compound | 4-amino-2,6-dichloro-5-nitropyrimidine |
| Overall Reactivity | Moderate | High |
| Ring Activation | Activated primarily by the C5-nitro group; slightly deactivated by the C6-methyl group. | Strongly activated by the C5-nitro group and the C6-chloro group. |
| Primary Site of Attack | C2 position (the only available chloro-substituted site). | C6 position is generally favored over the C2 position due to the strong activation from the adjacent C5-nitro group.[4] |
| Synthetic Utility | Primarily used for introducing a single nucleophile at the C2 position. | Versatile intermediate for sequential or selective substitution at C6 and C2, allowing for the creation of diverse compound libraries.[4] |
| Reaction Conditions | Typically requires more forcing conditions (higher temperature, longer reaction times) to achieve substitution. | Reactions often proceed under milder conditions (e.g., room temperature) with high yields.[7][8] |
Experimental Protocols
The following is a general protocol for the nucleophilic aromatic substitution of a chloropyrimidine with a primary or secondary amine. The specific conditions, particularly temperature and reaction time, must be optimized for each substrate.
General Protocol: Amination of Chloronitropyrimidines
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chloropyrimidine substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, THF, or isopropanol).
-
Addition of Reagents: Add the amine nucleophile (1.1–1.5 equivalents). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5–2.0 equivalents), to scavenge the HCl byproduct.[9]
-
Reaction: Stir the mixture at the desired temperature. For the highly reactive 4-amino-2,6-dichloro-5-nitropyrimidine, the reaction may proceed at room temperature. For the less reactive this compound, heating (e.g., 80–120 °C) is typically required.[9]
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product, typically by column chromatography on silica gel or recrystallization, and characterize the final compound using NMR, MS, and other relevant analytical techniques.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ,98% [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Pyrimidine Building Blocks for Drug Discovery: 4-Amino-2-chloro-6-methyl-5-nitropyrimidine in Focus
For researchers, scientists, and professionals in drug development, the selection of the right chemical building blocks is a critical step in the synthesis of novel therapeutic agents. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. This guide provides an objective comparison of "4-Amino-2-chloro-6-methyl-5-nitropyrimidine" with other key pyrimidine building blocks, supported by experimental data to inform your synthetic strategies.
This comparison focuses on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions, a common method for functionalizing this class of compounds. Its performance is benchmarked against two structurally related and commercially available pyrimidine building blocks: 2-Amino-4-chloro-6-methylpyrimidine and 4-Amino-2,6-dichloro-5-nitropyrimidine.
Executive Summary of Reactivity
The reactivity of chloropyrimidines in SNAr reactions is significantly influenced by the electronic effects of the substituents on the pyrimidine ring. Electron-withdrawing groups, such as a nitro group, activate the ring towards nucleophilic attack, thereby increasing the rate of substitution of the chloro group(s).
This compound is a highly activated substrate due to the presence of the strongly electron-withdrawing nitro group at the 5-position. This activation is expected to lead to high yields and relatively mild reaction conditions for nucleophilic substitution at the 2-position.
2-Amino-4-chloro-6-methylpyrimidine , lacking the activating nitro group, is a less reactive substrate. Nucleophilic substitution of the chloro group at the 4-position generally requires more forcing conditions to achieve comparable yields.
4-Amino-2,6-dichloro-5-nitropyrimidine presents two reactive chloro groups at the 2- and 6-positions, both activated by the nitro group. This allows for sequential or double substitution, offering a versatile platform for creating diverse molecular architectures. The regioselectivity of the first substitution is a key consideration, with studies on analogous systems suggesting a preference for substitution at the position para to the nitro group (the 6-position) due to greater stabilization of the Meisenheimer intermediate.
Comparative Performance in Nucleophilic Aromatic Substitution
To provide a quantitative comparison, the following table summarizes the reported yields for the reaction of these pyrimidine building blocks with a common nucleophile, benzylamine. While exact side-by-side comparative studies are limited, the data has been compiled from various sources to provide a representative overview.
| Pyrimidine Building Block | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Amino-2,6-dichloro-5-nitropyrimidine | Benzylamine (2 equiv.) | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA, room temp., 0.5 h | 55-82 | [1][2] |
| 4-Amino-2,6-dichloro-5-nitropyrimidine | 4-Chlorobenzylamine (2 equiv.) | N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA, room temp., 0.5 h | 95 | [1][2] |
| 4-Amino-2,6-dichloro-5-nitropyrimidine | 4-Bromobenzylamine (2 equiv.) | N4,N6-bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA, room temp., 0.5 h | 68 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis of the starting material and for a typical nucleophilic aromatic substitution reaction.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of a corresponding aminopyrimidine precursor, followed by chlorination. A plausible synthesis starts from 2,4-dihydroxy-6-methylpyrimidine, which is first nitrated and then chlorinated.
Experimental Workflow for Synthesis
Protocol:
-
Nitration: To a stirred solution of 2,4-dihydroxy-6-methylpyrimidine in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated 2,4-dihydroxy-6-methyl-5-nitropyrimidine is collected by filtration, washed with water, and dried.
-
Chlorination: The dried 2,4-dihydroxy-6-methyl-5-nitropyrimidine is refluxed with phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), until the reaction is complete. The excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized to precipitate 2,4-dichloro-6-methyl-5-nitropyrimidine, which is then filtered, washed, and dried.
-
Selective Amination: The resulting 2,4-dichloro-6-methyl-5-nitropyrimidine is dissolved in a suitable solvent (e.g., ethanol) and treated with a controlled amount of ammonia (e.g., aqueous or gaseous) at a specific temperature. The regioselectivity of this step is crucial and depends on the reaction conditions. The reaction at the 4-position is generally more facile. The product, this compound, is isolated by filtration or extraction after the reaction is complete.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of a chloropyrimidine with a primary amine.
Experimental Workflow for SNAr
Protocol:
-
Reaction Setup: To a solution of the chloropyrimidine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or ethanol), add the amine (1.0 to 2.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 to 2.5 equivalents).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the base and other water-soluble impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyrimidine.
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
Substituted pyrimidines are privileged scaffolds in the design of kinase inhibitors, which are a major class of anticancer drugs. The amino and chloro functionalities on these building blocks allow for the systematic elaboration of molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity. For example, 2,4-diaminopyrimidine derivatives are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.
Signaling Pathway: CDK Regulation of the Cell Cycle
The diagram illustrates how pyrimidine-based inhibitors can block the activity of CDK4/6 and CDK2, leading to cell cycle arrest and preventing cancer cell proliferation. The versatile chemistry of building blocks like this compound allows for the synthesis of libraries of potential kinase inhibitors for screening and drug discovery.
Conclusion
This compound stands out as a highly activated and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its enhanced reactivity, due to the presence of the nitro group, allows for nucleophilic substitution reactions under milder conditions compared to its non-nitrated counterpart, 2-Amino-4-chloro-6-methylpyrimidine. When compared to 4-Amino-2,6-dichloro-5-nitropyrimidine, it offers the potential for more selective mono-substitution. The choice between these building blocks will ultimately depend on the specific synthetic strategy, the desired level of reactivity, and the target molecular architecture. The experimental data and protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
References
Efficacy of kinase inhibitors synthesized from "4-Amino-2-chloro-6-methyl-5-nitropyrimidine"
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors for cancer therapy.[1] Its derivatives have shown significant promise in preclinical and clinical settings, targeting a variety of kinases implicated in oncogenesis. This guide provides a comparative analysis of the efficacy of a specific class of pyrimidine-based kinase inhibitors, with a focus on derivatives of a 6-methyl-pyrimidine scaffold, against other relevant kinase inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to inform discovery and development efforts.
Comparative Efficacy of 6-Methyl-Pyrimidine Derivatives as Aurora A Kinase Inhibitors
Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many cancers, making it an attractive therapeutic target. A series of novel 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives have been developed as potent inhibitors of Aurora A kinase.[1] The following table summarizes the in vitro efficacy of selected compounds from this series.
Table 1: In Vitro Efficacy of 6-Methyl-Pyrimidine Derivatives Against Aurora A Kinase
| Compound ID | Structure | Aurora A IC50 (nM)[1] |
| 1 | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-((S)-pyrrolidin-3-yl)pyrimidine-2,4-diamine | 24.1 ± 7.9 |
| 7 | (S)-(4-chlorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | > 100 |
| 10 | (S)-(4-chloro-3-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 52.2 ± 8.1 |
| 13 | (S)-(4-chloro-2-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 38.6 ± 7.0 |
| 17 | (S)-(4-chloro-2,3-difluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 64.9 ± 13.7 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Comparison with Alternative Kinase Inhibitors
To contextualize the efficacy of the 6-methyl-pyrimidine series, their performance can be compared against other classes of kinase inhibitors targeting different oncogenic pathways. For instance, N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been investigated as inhibitors of various receptor tyrosine kinases (RTKs), including VEGFR-2 and EGFR.
Table 2: Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives Against Receptor Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (µM)[2] |
| 8 | EGFR | 0.048 |
| 9 | EGFR | 0.005 |
| 10 | VEGFR-2 | 0.004 |
| 11 | VEGFR-2 | 0.360 |
| PD153035 (Standard) | EGFR | 0.005 |
| Semaxanib (Standard) | VEGFR-2 | 0.100 |
Furthermore, 4-aminoquinoline derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling.
Table 3: Efficacy of 4-Aminoquinoline Derivatives as RIPK2 Inhibitors
| Compound ID | RIPK2 IC50 (nM)[3] |
| 14 | 5.1 ± 1.6 |
| Ponatinib (Positive Control) | 8.2 ± 2.9 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Aurora A kinase signaling pathway and the point of intervention by 6-methyl-pyrimidine inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using a luminescence-based kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay (Promega).
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase-Glo® reagent
-
Test compounds (kinase inhibitors)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
-
Procedure:
-
A solution of the kinase and its specific substrate peptide in the assay buffer is prepared.
-
The test compounds are serially diluted to various concentrations.
-
The kinase/substrate solution is added to the wells of a 96-well plate.
-
The test compounds are added to the respective wells.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The Kinase-Glo® reagent is added to each well to stop the kinase reaction and generate a luminescent signal.
-
After a brief incubation, the luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effect of the kinase inhibitors on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values (concentration of inhibitor that causes 50% inhibition of cell growth) are determined.
-
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Pyrimidine Derivatives: Synthesis, Characterization, and Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of novel compounds derived from pyrimidine scaffolds. While specific comprehensive data on derivatives of "4-Amino-2-chloro-6-methyl-5-nitropyrimidine" is limited in the public domain, this document synthesizes findings from broader pyrimidine chemistry to offer insights into their characterization, biological activities, and evaluation methodologies.
The pyrimidine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and kinase inhibitory effects.[1][2][3] The functionalization of the pyrimidine ring allows for the generation of diverse chemical entities with potential therapeutic applications.[4][5]
Comparative Biological Activity of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following table summarizes representative data for different classes of pyrimidine-based compounds, showcasing their potential as antimicrobial agents and kinase inhibitors.
| Compound Class | Target Organism/Enzyme | Key Substituents | Potency (MIC/IC50) | Reference |
| Thieno[2,3-d]pyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | Benzyl amides at position 6 | Not specified | [5] |
| 2,4-Diaminopyrimidines | Mycobacterium tuberculosis H37Ra | Substituted aryl group at position 5 | MIC = 6.25 µg/mL | [6] |
| 4-Aminopyrimidine-5-carbaldehyde Oximes | c-Met, VEGFR-2 | Varied aryl and heteroaryl moieties | IC50 = 170-210 nM | [7] |
| 4-Aminopyrrolopyrimidine Ureas | Tie-2 Kinase | Ketophenyl group at C5-position | Not specified | [8] |
| Pyrimido[5,4-b]pyrrolizines | Bruton's Tyrosine Kinase (BTK) | 4,7-Diamino-5-(4-phenoxyphenyl) | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols based on common practices in pyrimidine chemistry.
General Synthesis of Substituted Pyrimidines
The synthesis of novel pyrimidine derivatives often involves the nucleophilic substitution of chloro groups on the pyrimidine ring with various amines or other nucleophiles.
Example: Synthesis of 2-amino substituted pyrimidines
-
To a solution of a chloropyrimidine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the desired amine (1.1 equivalents).
-
A base, such as triethylamine or diisopropylethylamine (2 equivalents), is often added to scavenge the HCl generated during the reaction.
-
The reaction mixture is typically heated under reflux for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired substituted pyrimidine.[6]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the target microorganism is added to each well.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
-
The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.
-
The kinase enzyme, substrate, and ATP are incubated with varying concentrations of the test compound in a suitable buffer.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or by using phosphorylation-specific antibodies in an ELISA format.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[7]
Visualizing Synthesis and Biological Action
Diagrams illustrating experimental workflows and biological pathways are essential for clear communication in scientific research.
Caption: General workflow for the synthesis, characterization, and biological screening of novel pyrimidine derivatives.
Caption: Simplified diagram of a generic kinase signaling pathway often targeted by pyrimidine-based inhibitors.
References
- 1. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4- b]pyrrolizines as Novel Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Reaction Products of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine with various nucleophiles. The data presented is based on established knowledge of nucleophilic aromatic substitution (SNAr) on activated pyrimidine rings and spectral data from analogous compounds. This guide is intended to serve as a reference for researchers synthesizing novel pyrimidine derivatives for applications in medicinal chemistry and drug discovery.
Introduction
This compound is a key intermediate in the synthesis of a diverse range of biologically active compounds. The electron-withdrawing nitro group and the pyrimidine ring activate the C2-chloro substituent towards nucleophilic attack, facilitating the synthesis of various substituted pyrimidines. This guide explores the expected reaction products with common nucleophiles and provides predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to aid in their identification and characterization.
Reaction Scheme
The general reaction involves the displacement of the chloride at the C2 position by a nucleophile (Nu-H), typically in the presence of a base.
Predicted NMR and MS Data for Reaction Products
The following tables summarize the predicted 1H NMR, 13C NMR, and MS data for the reaction products of this compound with a selection of common nucleophiles. These predictions are based on data from structurally similar compounds.[1][2][3]
Table 1: Predicted 1H NMR Data (in DMSO-d6, δ ppm)
| Nucleophile (Nu-H) | Product Name | Predicted Chemical Shifts (δ ppm) |
| Methylamine | 4-Amino-6-methyl-2-(methylamino)-5-nitropyrimidine | ~2.4 (s, 3H, C6-CH3), ~2.9 (d, 3H, N-CH3), ~7.5 (br s, 2H, NH2), ~8.0 (q, 1H, NH) |
| Aniline | 4-Amino-6-methyl-5-nitro-2-(phenylamino)pyrimidine | ~2.5 (s, 3H, C6-CH3), ~7.0-7.5 (m, 5H, Ar-H), ~7.8 (br s, 2H, NH2), ~9.5 (s, 1H, NH) |
| Methanol | 4-Amino-2-methoxy-6-methyl-5-nitropyrimidine | ~2.4 (s, 3H, C6-CH3), ~3.9 (s, 3H, OCH3), ~7.6 (br s, 2H, NH2) |
| Thiophenol | 4-Amino-6-methyl-5-nitro-2-(phenylthio)pyrimidine | ~2.5 (s, 3H, C6-CH3), ~7.2-7.6 (m, 5H, Ar-H), ~7.9 (br s, 2H, NH2) |
Table 2: Predicted 13C NMR Data (in DMSO-d6, δ ppm)
| Nucleophile (Nu-H) | Product Name | Predicted Chemical Shifts (δ ppm) |
| Methylamine | 4-Amino-6-methyl-2-(methylamino)-5-nitropyrimidine | ~20 (C6-CH3), ~28 (N-CH3), ~115 (C5), ~155 (C4), ~158 (C6), ~160 (C2) |
| Aniline | 4-Amino-6-methyl-5-nitro-2-(phenylamino)pyrimidine | ~21 (C6-CH3), ~116 (C5), ~120-130 (Ar-C), ~140 (Ar-Cipso), ~154 (C4), ~157 (C6), ~159 (C2) |
| Methanol | 4-Amino-2-methoxy-6-methyl-5-nitropyrimidine | ~20 (C6-CH3), ~55 (OCH3), ~114 (C5), ~156 (C4), ~159 (C6), ~165 (C2) |
| Thiophenol | 4-Amino-6-methyl-5-nitro-2-(phenylthio)pyrimidine | ~21 (C6-CH3), ~115 (C5), ~125-135 (Ar-C), ~155 (C4), ~158 (C6), ~168 (C2) |
Table 3: Predicted Mass Spectrometry Data
| Nucleophile (Nu-H) | Product Name | Predicted [M+H]+ (m/z) |
| Methylamine | 4-Amino-6-methyl-2-(methylamino)-5-nitropyrimidine | 184.08 |
| Aniline | 4-Amino-6-methyl-5-nitro-2-(phenylamino)pyrimidine | 246.10 |
| Methanol | 4-Amino-2-methoxy-6-methyl-5-nitropyrimidine | 185.06 |
| Thiophenol | 4-Amino-6-methyl-5-nitro-2-(phenylthio)pyrimidine | 263.06 |
Experimental Protocols
The following is a general experimental protocol for the nucleophilic aromatic substitution reaction of this compound. Researchers should optimize the conditions based on the specific nucleophile and desired product.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, acetonitrile, DMF, THF)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent.
-
Add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and MS analysis.
Experimental Workflow
Caption: General workflow for the synthesis and analysis of 4-Amino-2-substituted-6-methyl-5-nitropyrimidines.
This guide provides a foundational understanding of the synthesis and characterization of derivatives of this compound. The provided spectral data predictions and experimental protocol are intended to accelerate research and development in the synthesis of novel pyrimidine-based compounds.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. This guide provides a comparative analysis of the structural elucidation of derivatives of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine using X-ray crystallography, benchmarked against alternative analytical techniques.
This publication delves into the crystallographic data of key derivatives, offering a clear comparison of their structural parameters. Furthermore, it outlines the detailed experimental protocols necessary for achieving high-quality crystallographic results and contrasts this powerful technique with complementary spectroscopic methods, providing a holistic view of molecular characterization.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides the definitive solid-state structure of a molecule, other spectroscopic techniques offer valuable and often complementary information regarding the molecule's connectivity, functional groups, and behavior in solution.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and hydrogen bonding networks. | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution or biologically active conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and solution-state conformation. | Provides data on the molecule's structure and dynamics in solution, which can be more biologically relevant. | Does not provide precise bond lengths and angles. Complex spectra can be challenging to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | A rapid and simple method for confirming the presence of key functional groups. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about the structure. | High sensitivity and accuracy in determining molecular weight. Fragmentation patterns can aid in structural elucidation. | Does not provide information about the 3D arrangement of atoms. |
Crystallographic Data of Pyrimidine Derivatives
The following tables summarize key crystallographic data for derivatives closely related to this compound, offering a quantitative comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement
| Parameter | Methyl 4-amino-2-chloropyrimidine-5-carboxylate[1][2] | 4-Amino-2,6-dichloro-5-nitropyrimidine[3] |
| Chemical Formula | C₆H₆ClN₃O₂ | C₄H₂Cl₂N₄O₂ |
| Molecular Weight | 187.59 | Not specified |
| Crystal System | Monoclinic | Not specified |
| Space Group | Pc | Not specified |
| a (Å) | 3.9110 (8) | Not specified |
| b (Å) | 10.136 (2) | Not specified |
| c (Å) | 9.848 (2) | Not specified |
| β (°) ** | 98.71 (3) | Not specified |
| Volume (ų) ** | 385.89 (13) | Not specified |
| Z | 2 | Not specified |
| Temperature (K) | 293 | 295 |
| R-factor | Not specified | 0.047 |
| wR-factor | Not specified | 0.144 |
Table 2: Key Hydrogen Bond Interactions
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Methyl 4-amino-2-chloropyrimidine-5-carboxylate [1] | N3—H3A···N2 | 0.86 | 2.10 | 2.955 (7) | 171 |
| N3—H3B···O2 | 0.86 | 2.11 | 2.745 (7) | 130 | |
| 4-Amino-2,6-dichloro-5-nitropyrimidine [3] | N—H···O (intramolecular) | Not specified | 2.08 | 2.670 (5) | 126 |
| N—H···N (intermolecular) | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Single-Crystal X-ray Diffraction
A detailed and standardized protocol is crucial for obtaining high-quality crystallographic data.
-
Crystal Growth: Crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution. For instance, crystals of Methyl 4-amino-2-chloropyrimidine-5-carboxylate were obtained by dissolving the compound (0.5 g) in dichloromethane (50 ml) and allowing the solvent to evaporate slowly at room temperature over approximately 5 days.[1][2]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. For Methyl 4-amino-2-chloropyrimidine-5-carboxylate, data was collected on an Enraf–Nonius CAD-4 diffractometer.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure. For 4-Amino-2,6-dichloro-5-nitropyrimidine, the final R-factor was 0.047.[3]
Spectroscopic Analysis
For a comparative structural confirmation, the following general protocols for spectroscopic analysis are employed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a field strength of 300 MHz or higher.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire the mass spectrum.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of pyrimidine derivatives using X-ray crystallography and a general workflow for chemical synthesis and analysis.
References
In Vitro Efficacy of Substituted 5-Nitropyrimidines and a Purine Analog as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of a series of 2,4,6-trisubstituted-5-nitropyrimidines and a purine analog. The data presented is intended to inform researchers on the potential of these scaffolds in the development of novel therapeutic agents. While "4-Amino-2-chloro-6-methyl-5-nitropyrimidine" serves as a key foundational scaffold for a diverse range of bioactive molecules, this guide focuses on structurally related 5-nitropyrimidine derivatives for which comprehensive in vitro data is available.
Comparative Analysis of In Vitro Antiproliferative Activity
The following tables summarize the in vitro efficacy of a series of 6-(dibromomethyl)-5-nitropyrimidine derivatives against murine leukemia (L1210) and human epidermoid carcinoma (H.Ep. 2) cell lines. These compounds are compared with a 2,6,9-trisubstituted purine derivative evaluated against a panel of human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of 6-(Dibromomethyl)-5-nitropyrimidine Derivatives
| Compound ID | 2-Substituent | 4-Substituent | L1210 IC₅₀ (µM) | H.Ep. 2 IC₅₀ (µM) |
| 1 | -OCH₃ | -morpholino | 0.32 | 1.6 |
| 2 | -Cl | -morpholino | 0.42 | 2.5 |
| 3 | -OCH₃ | -NHCH₃ | 1.1 | 6.0 |
| 4 | -OCH₃ | -N(CH₃)₂ | 1.3 | 7.5 |
Data sourced from Thompson et al., Journal of Medicinal Chemistry.[1][2]
Table 2: In Vitro Anticancer Activity of a 2,6,9-Trisubstituted Purine Analog
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 5 | Huh7 (Liver) | 3.5 |
| HCT116 (Colon) | 4.2 | |
| MCF7 (Breast) | 5.1 |
Data is illustrative of purine analogs synthesized from chloropyrimidine precursors, as described in recent literature on purine synthesis and anticancer evaluation.[1][3][4]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to allow for reproducibility and critical evaluation of the presented data.
Antiproliferative Assay for 5-Nitropyrimidine Derivatives
This protocol is based on the methodology described for the evaluation of 6-(dibromomethyl)-5-nitropyrimidines.[1][2]
-
Cell Culture: L1210 and H.Ep. 2 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed a level that affects cell viability.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density to ensure exponential growth during the assay period.
-
Compound Treatment: The diluted compounds are added to the wells containing the cells. Control wells receive medium with the same concentration of DMSO as the treated wells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment (MTT Assay):
-
Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay for Purine Analogs
This protocol is a common method for determining cytotoxicity in cancer cell lines, as employed in the evaluation of novel purine derivatives.[1]
-
Cell Culture and Seeding: Human cancer cell lines (e.g., Huh7, HCT116, MCF7) are cultured and seeded in 96-well plates as described above.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain the cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at approximately 510 nm.
-
Data Analysis: The IC₅₀ is calculated as described in the MTT assay protocol.
Visualizing Methodologies and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant signaling pathway.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Generalized synthetic pathway to purine analogs.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaffolding for Drug Discovery: An In-Depth Analysis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
Despite its potential as a versatile chemical building block, a comprehensive review of scientific literature and patent databases reveals that 4-Amino-2-chloro-6-methyl-5-nitropyrimidine has not been extensively utilized as a central scaffold for drug discovery. While the pyrimidine core is a well-established privileged structure in medicinal chemistry, leading to numerous approved drugs, the specific substitution pattern of this particular compound is not widely documented in the context of systematic drug development programs.
While the requested comparison guide with detailed experimental data and visualizations cannot be generated due to the lack of available information, this report summarizes the chemical characteristics of this compound and discusses the broader context of pyrimidine scaffolds in drug discovery.
Chemical Profile of the Scaffold
This compound is a substituted pyrimidine with the chemical formula C₅H₅ClN₄O₂. Its structure features several reactive sites that, in theory, could be exploited for the synthesis of diverse chemical libraries. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The amino group at the 4-position and the nitro group at the 5-position can also be chemically modified.
Potential as a Pharmaceutical Intermediate
The compound is commercially available and is classified as a useful intermediate in organic synthesis. Its structural motifs are present in a variety of biologically active molecules. For instance, a patent for bicyclic aza heterocycles mentions the use of 2-chloro-6-methyl-5-nitropyrimidin-4-amine in the synthesis of compounds with potential therapeutic applications. However, this patent does not provide a systematic investigation of a series of derivatives or detailed biological activity data.
Pyrimidine Derivatives in Drug Discovery
The broader class of pyrimidine derivatives has a proven track record in medicine, with numerous compounds approved for treating a wide range of diseases, particularly cancer. These compounds often act as kinase inhibitors, antimetabolites, or modulators of other biological targets. The general synthetic accessibility and the ability of the pyrimidine ring to engage in various biological interactions have made it a popular scaffold among medicinal chemists.
Research on other substituted pyrimidines has demonstrated significant anticancer and other biological activities. These studies, however, do not specifically utilize this compound as the starting scaffold.
Conclusion
While this compound possesses chemical features that could make it a viable scaffold for drug discovery, there is a notable absence of published research detailing its systematic exploration for this purpose. Consequently, the data required to construct a comprehensive comparison guide, including quantitative biological data, detailed experimental protocols, and associated signaling pathways, is not available in the public domain. Future research may yet unlock the potential of this specific pyrimidine derivative as a fruitful starting point for the development of novel therapeutic agents.
Structure-Activity Relationship of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-Amino-2-chloro-6-methyl-5-nitropyrimidine scaffold. Due to limited direct studies on this specific core, this guide synthesizes data from structurally related pyrimidine analogs to infer potential SAR trends and guide future drug discovery efforts. The content is based on experimental data from various studies on substituted pyrimidines as anticancer agents and kinase inhibitors.
Core Scaffold and Rationale
The this compound core contains several key features that make it an attractive scaffold for medicinal chemistry:
-
Pyrimidine Core: A privileged scaffold in drug discovery, known to interact with a wide range of biological targets, particularly kinases.
-
4-Amino Group: Often acts as a key hydrogen bond donor, crucial for anchoring the molecule within the active site of target proteins.
-
2-Chloro Group: A versatile handle for synthetic modification via nucleophilic substitution, allowing for the introduction of various functionalities to probe the SAR. It can also act as a hydrogen bond acceptor.
-
6-Methyl Group: Provides a point for steric interaction and can influence the overall conformation of the molecule.
-
5-Nitro Group: A strong electron-withdrawing group that can modulate the electronic properties of the pyrimidine ring and potentially participate in hydrogen bonding.
Inferred Structure-Activity Relationship
Based on the analysis of related pyrimidine derivatives, the following SAR trends can be proposed for the this compound scaffold:
-
Substitution at the 2-position: The chloro group at the 2-position is a primary site for modification. Replacing the chlorine with various substituted anilines, aliphatic amines, or heterocyclic moieties is expected to significantly impact biological activity. The nature of the substituent will likely dictate the selectivity and potency against different biological targets. For instance, bulky aromatic substituents may enhance binding to hydrophobic pockets in kinase active sites.
-
Modification of the 4-amino group: While the 4-amino group is often crucial for activity, its substitution with small alkyl groups or its incorporation into a cyclic system could be explored. However, significant modifications may disrupt key hydrogen bonding interactions and reduce potency.
-
Variation at the 6-position: Altering the size of the alkyl group at the 6-position (e.g., replacing methyl with ethyl or isopropyl) can probe the steric tolerance of the target's binding site.
-
Role of the 5-nitro group: The electron-withdrawing nature of the nitro group influences the reactivity of the pyrimidine ring and the pKa of the amino group. Its replacement with other electron-withdrawing or electron-donating groups would be a key strategy to modulate the electronic profile and biological activity of the compounds.
Quantitative Data from Structurally Related Pyrimidine Derivatives
The following tables summarize the biological activity of various substituted pyrimidine derivatives from the literature. These compounds, while not exact analogs of this compound, provide valuable insights into the SAR of the pyrimidine scaffold.
Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound ID | Core Scaffold | R1 (at C2) | R2 (at C4) | R3 (at C5) | R4 (at C6) | Cell Line | IC50 (µM) | Reference |
| 1 | 2-Aminopyrimidine | -(7-chloroquinolin-4-ylamino)butylamino | -(2-nitrophenyl) | -isopropyloxycarbonyl | -methyl | P. falciparum (K1, resistant) | 0.0036 | [1] |
| 2 | Thieno[2,3-d]pyrimidine | -benzyl | -amino | -methyl | -ethoxycarbonyl | MCF-7 | 0.013 | [2][3] |
| 3 | Thieno[2,3-d]pyrimidine | -phenyl | -amino | -methyl | -ethoxycarbonyl | MCF-7 | 0.023 | [2][3] |
| 4 | 5-chlorine-2-amino-pyrimidine | - | - | -Cl | - | MCF-7 | 0.48 | [4] |
| 5 | 4-aminoquinoline | - | - | - | - | MDA-MB-468 | 8.73 | [5] |
Table 2: Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| 6 | Pyrazolo[1,5-a]pyrimidine | CDK9 | < 10 | [6] |
| 7 | 2-benzylamino-thiazole | ALK5 | 7.01 | [7] |
| 8 | Pyrazolo[3,4-d]pyrimidine | CDK2 | 190 | [8] |
| 9 | Pyrrolo[2,1-f][9][10][11]triazine | VEGFR-2 | < 10 | [12] |
Experimental Protocols
General Synthesis of 2-Substituted-4-amino-6-methyl-5-nitropyrimidines
A common synthetic route for modifying the 2-position of the scaffold involves a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2 equivalents).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted derivative.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][11][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Caption: Inferred Structure-Activity Relationship for this compound Derivatives.
Caption: General Experimental Workflow for the Synthesis and Evaluation of Pyrimidine Derivatives.
References
- 1. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-benzylamino-4(5)-(6-methylpyridin-2-yl)-5(4)-([1,2,4]triazolo[1,5-a]-pyridin-6-yl)thiazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide outlines the essential procedures for the proper disposal of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, ensuring the protection of both laboratory personnel and the environment. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Summary
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from structurally similar compounds, it should be treated as harmful if swallowed, inhaled, or if it comes into contact with skin.[1] It is also likely to cause skin, eye, and respiratory irritation.[2][3][4] In the event of a fire, it may release toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[2][5][6] Therefore, it is imperative to prevent its release into the environment by avoiding disposal in drains or water courses.[1][5]
Before handling, always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) if available.
Quantitative Data for Disposal Planning
While a specific SDS for this compound was not identified, the following table summarizes the expected hazard classifications and handling requirements based on analogous chemical structures. This information is crucial for safe handling and the development of a comprehensive disposal plan.
| Parameter | Guideline | Source |
| Hazard Classification | Harmful if swallowed, inhaled, or in contact with skin. Causes skin, eye, and respiratory irritation. | [1][2][3][4] |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility. | [7][8][9] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | [3][5] |
| Work Environment | Certified chemical fume hood. | [5] |
| Waste Container | Designated, leak-proof, sealable, and chemically compatible container. | [5][10] |
| Waste Labeling | "Hazardous Waste," full chemical name, and hazard warnings (e.g., "Toxic," "Irritant"). | [5][10] |
| Incompatible Waste Streams | Strong oxidizing agents, strong acids, and strong bases. | [5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to manage it as hazardous waste. In-laboratory neutralization or degradation is not advised without specific, validated protocols.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a laboratory coat.[3][5]
-
All waste handling operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
2. Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, wipes, absorbent pads), in a designated hazardous waste container.[3][5]
-
The container must be chemically compatible, leak-proof, and have a secure sealing lid.[5][10]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. It is crucial to keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
3. Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[5][10]
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[8]
4. Spill Management:
-
Small Spills: In case of a small spill, contain it and absorb it with an inert, dry, non-combustible material such as sand or vermiculite.[1][5] Carefully collect the absorbed material, avoiding dust creation, and place it into the designated hazardous waste container.[1][5]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[5]
5. Professional Disposal:
-
The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal company or your institution's EHS department.[5][8]
-
Adhere strictly to all local, regional, and national hazardous waste regulations.[5][11]
Prohibited Actions:
-
Never dispose of this chemical down the drain or in the regular trash.[5]
-
Evaporation is not an acceptable method of disposal.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS No: 5453-06-5). Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
| Hazard Class | GHS Category (Inferred) | Potential Health Effects |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is necessary to prevent contact, inhalation, and ingestion.[5] The following table summarizes the required protective equipment for various handling scenarios.
| Body Part | Routine Handling | Spill Cleanup | Waste Disposal |
| Eyes/Face | Tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] A face shield can provide additional protection from splashes.[5] | Chemical safety goggles and a full-face shield.[6] | Tightly sealed safety goggles and a face shield. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Double-gloving is recommended.[7][8] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton). | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Body | A lab coat or chemical-resistant coveralls with long sleeves.[3][5][7] | Chemical-resistant coveralls or a chemical splash suit.[9][10] | A lab coat or chemical-resistant coveralls. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[3] If dust may be generated or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[3][6] | A full-face respirator with an appropriate cartridge for organic vapors and particulates.[5] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[9] | A NIOSH-approved respirator with a particulate filter if dust may be generated. |
| Feet | Closed-toe shoes.[5] | Chemical-resistant boots with steel toe and shank.[9][10] | Closed-toe, chemical-resistant footwear.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][11] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][11] The recommended storage temperature is typically 2-8°C.[3]
3.2. Handling and Use
-
Engineering Controls: All handling of the solid compound, including weighing and transferring, should be performed within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily available.[3]
-
Dispensing: Carefully weigh the required amount of the compound on a tared weigh boat or paper inside the fume hood. Avoid generating dust.[3][12]
-
Solution Preparation: Add the solid to the solvent slowly. If necessary, use a sonicator to aid dissolution.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[3] Decontaminate all surfaces and equipment that may have come into contact with the chemical.[6]
3.3. Personal Hygiene
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][12]
-
Remove contaminated clothing immediately and launder it separately before reuse.[12]
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination.
4.1. Waste Segregation
-
Solid Waste: Collect any unused or contaminated solid material in a clearly labeled, sealed container for hazardous waste.[6]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled hazardous waste container, typically for halogenated organic waste.[6]
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that are contaminated with the chemical must be disposed of as hazardous waste.[6]
4.2. Container Labeling and Storage
-
Use a designated, properly labeled, and sealed container for the waste.[6]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and relevant hazard symbols.[6]
-
Store the waste in a designated hazardous waste storage area with secondary containment.[6]
4.3. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.[6] Do not dispose of this material in standard laboratory trash or down the drain.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual from the contaminated area to fresh air.[5] If breathing is difficult, seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Flush skin and hair with running water and soap for at least 15 minutes.[5] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately wash out with fresh running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart.[5] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.[3] |
| Spill | Evacuate the area and ensure adequate ventilation.[3] Wearing appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


